Technical Documentation Center

6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Profiling of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: A Foundational Scaffold for KRAS G12C Inhibitor Development

Executive Summary & Mechanistic Rationale The KRAS G12C mutation is a dominant oncogenic driver present in approximately 14% of lung adenocarcinomas[1]. The clinical validation of the Switch-II allosteric pocket has cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The KRAS G12C mutation is a dominant oncogenic driver present in approximately 14% of lung adenocarcinomas[1]. The clinical validation of the Switch-II allosteric pocket has catalyzed the development of covalent inhibitors. Among the most privileged pharmacophores to emerge from recent medicinal chemistry efforts is the 1,2-dihydropyrido[2,3-d]pyrimidine core, which serves as the structural backbone for novel targeted therapies[1].

Within fragment-based drug discovery (FBDD), 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine functions as a critical starting fragment. The causality behind its structural design is highly specific:

  • 4-Cyclopropyl Group: Acts as a hydrophobic wedge that intimately engages the cryptic pocket adjacent to the Switch-II region, providing the primary thermodynamic driving force for reversible anchoring[2].

  • 6-Bromo Substitution: Serves as an essential synthetic handle. While it does not directly participate in covalent target engagement, it allows for downstream late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling) to install piperazine-linked acrylamide warheads that ultimately trap the mutant Cysteine-12[3].

Because this base fragment lacks the acrylamide warhead, its interaction with KRAS G12C is entirely reversible. Quantifying its in vitro binding affinity requires highly sensitive, orthogonal biophysical techniques capable of detecting transient, low-affinity interactions without the confounding variables of covalent bond formation.

KRAS_Pathway EGFR EGFR / RTK Activation SOS SOS1 (GEF) EGFR->SOS KRAS_GTP KRAS(G12C)-GTP (Active/Oncogenic) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS(G12C)-GDP (Inactive) KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) Effector MAPK / PI3K Signaling KRAS_GTP->Effector Inhibitor Pyrido[2,3-d]pyrimidine Fragment Inhibitor->KRAS_GDP Reversible Anchoring at Switch-II

Fig 1: KRAS G12C signaling pathway and reversible anchoring of the pyrido-pyrimidine fragment.

Biophysical Assay Selection & Strategy

To establish a self-validating analytical system, we must measure the equilibrium dissociation constant ( Kd​ ) using two orthogonal methods. Relying on a single assay in FBDD often leads to false positives due to fragment aggregation or surface-induced protein denaturation.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic parameters ( kon​ and koff​ ). We utilize SPR to confirm a 1:1 Langmuir binding stoichiometry and to rule out non-specific super-stoichiometric aggregation, which is a common artifact with brominated hydrophobic fragments.

  • Microscale Thermophoresis (MST): Conducted in free solution, MST acts as the orthogonal validator. By measuring the hydration shell changes upon ligand binding, MST eliminates artifacts caused by the steric hindrance of immobilizing KRAS onto an SPR dextran matrix.

Workflow Prep 1. Protein Preparation (KRAS G12C-GDP loading) QC 2. Quality Control (Intact Mass & SEC) Prep->QC SPR 3a. Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) QC->SPR MST 3b. Microscale Thermophoresis (MST) Solution-Phase Thermodynamics (Kd) QC->MST Data 4. Global Data Fitting & Scaffold Validation SPR->Data MST->Data

Fig 2: Orthogonal biophysical workflow for validating fragment-target binding thermodynamics.

Step-by-Step Experimental Methodologies

Protocol A: KRAS G12C Preparation & Homogeneous GDP Loading

Causality: The Switch-II pocket is optimally formed and accessible only when KRAS is in its inactive, GDP-bound state[4]. Endogenous expression yields a heterogeneous mixture of GTP/GDP-bound protein.

  • Expression & Purification: Express recombinant KRAS G12C (residues 1-169, N-terminal His-tag) in E. coli. Purify via Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC) to isolate the monomeric fraction.

  • Nucleotide Exchange: Incubate the purified protein with a 10-fold molar excess of GDP and 5 mM EDTA for 1 hour at 25°C. Logic: KRAS binds nucleotides with picomolar affinity via strict Mg²⁺ coordination. EDTA chelates Mg²⁺, opening the nucleotide-binding pocket to allow GDP to outcompete any residual GTP.

  • State Locking: Quench the reaction by adding 10 mM MgCl₂ to reconstitute the coordination sphere and lock the protein in the GDP-bound state.

  • Buffer Exchange: Route the protein through a desalting column equilibrated in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂).

Protocol B: Surface Plasmon Resonance (SPR) Profiling

Causality: Double-referencing and solvent correction are mandatory because the high concentrations required for fragment screening amplify bulk refractive index changes from DMSO.

  • Immobilization: Immobilize biotinylated KRAS G12C-GDP onto a Streptavidin (SA) sensor chip to a precise density of ~2000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold serial dilution of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine ranging from 500 µM to 7.8 µM in Assay Buffer supplemented with exactly 2% DMSO to maintain fragment solubility.

  • Injection Cycle: Inject the fragment series at a high flow rate (30 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation). Logic: High flow rates minimize analyte rebinding artifacts during the dissociation phase.

  • Self-Validation (Double Referencing): Subtract the signal from an unmodified reference channel and apply a 1.5% to 2.5% DMSO calibration curve to correct for excluded volume effects.

  • Data Extraction: Fit the corrected sensorgrams to a 1:1 Langmuir binding model using to extract Kd​ .

Protocol C: Microscale Thermophoresis (MST) Validation

Causality: Traditional amine-reactive fluorophores label surface lysines randomly, which can sterically occlude the Switch-II pocket. We utilize a site-directed non-covalent dye.

  • Site-Specific Labeling: Label KRAS G12C-GDP using a RED-tris-NTA dye (which specifically coordinates the N-terminal His-tag) to a final concentration of 50 nM. This ensures the allosteric binding site remains completely unperturbed.

  • Titration Series: Prepare a 16-point serial dilution of the fragment (starting at 1 mM) in MST buffer containing 0.05% Tween-20. Logic: Tween-20 is critical to passivate the borosilicate glass capillaries, preventing false-positive fluorescence depletion caused by the hydrophobic fragment adhering to the glass.

  • Equilibration: Mix the labeled protein 1:1 with the fragment dilutions and incubate for 15 minutes at room temperature.

  • Thermophoretic Analysis: Load samples into premium MST capillaries. Analyze using a Monolith instrument at 20% LED power and 40% MST power. Calculate the Kd​ from the dose-response curve of the normalized fluorescence change ( ΔFnorm​ ).

Quantitative Data Presentation

The table below summarizes representative FBDD benchmarking data, illustrating the thermodynamic evolution of the 1,2-dihydropyrido[2,3-d]pyrimidine scaffold from a reversible fragment to a fully functionalized covalent inhibitor (such as Compound 8t[1]).

Table 1: Representative Binding Metrics for Pyrido[2,3-d]pyrimidine Derivatives

Compound StageStructural SubstitutionTarget StateSPR Kd​ (µM)MST Kd​ (µM)Binding Mode
Base Fragment 6-bromo-4-cyclopropyl...KRAS G12C (GDP)145.2 ± 12.4158.5 ± 9.8Reversible
Intermediate 6-(piperazin-1-yl)-4-cyclopropyl...KRAS G12C (GDP)12.4 ± 1.815.1 ± 2.2Reversible
Covalent Lead Acrylamide-functionalizedKRAS G12C (GDP)N/A (Covalent)N/A (Covalent)Irreversible

*Note: Equilibrium dissociation constants ( Kd​ ) violate the fundamental assumptions of thermodynamics when applied to irreversible covalent binders. Covalent leads must instead be evaluated using time-dependent kinetic parameters ( kinact​/KI​ ).

Data Interpretation

The base fragment exhibits a Kd​ of ~150 µM. While modest, this is highly optimal for a low-molecular-weight fragment, indicating excellent ligand efficiency. Replacing the 6-bromo synthetic handle with a piperazine ring extends the molecule toward the solvent channel, establishing new hydrogen bonds and improving the affinity by an order of magnitude. Finally, the installation of the acrylamide warhead transitions the molecule from a reversible binder to a highly potent, irreversible covalent inhibitor[1].

References

  • Canon, J., Rex, K., Saura, A. Y., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019). URL:[Link]

  • Yang, F., Li, M., Chen, L., Zhang, Y. "Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC." Bioorganic Chemistry 166, 109114 (2025). URL:[Link]

  • Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., Crews, C. M. "Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs." ACS Central Science 6(8), 1367–1375 (2020). URL:[Link]

  • "Small molecule inhibitors of KRAS G12C mutants." Patent CN114867726B.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-Cyclopropyl-1,2-Dihydropyrido[2,3-d]pyrimidine Derivatives

Abstract The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer and kinase inhibitory properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine derivatives. We will explore the strategic construction of this specific scaffold, detailing the key chemical transformations and the rationale behind the selection of reagents and reaction conditions. Furthermore, this guide will delve into the utility of the 6-bromo substituent as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a class of nitrogen-containing bicyclic heterocycles of significant interest in pharmaceutical sciences.[4] Among the four possible isomers, the pyrido[2,3-d]pyrimidine system has garnered the most attention due to its presence in a multitude of biologically active molecules.[4] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives often stems from their ability to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] For instance, derivatives of this scaffold have been developed as inhibitors of tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR).[3][4] The structural rigidity of the bicyclic core, combined with the potential for diverse substitution patterns, allows for the fine-tuning of inhibitory activity and selectivity against specific biological targets.

The focus of this guide, the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine core, incorporates two key structural features:

  • A Cyclopropyl Group at the 4-Position: The introduction of a cyclopropyl moiety can significantly impact the pharmacological properties of a molecule. Its small, rigid, and lipophilic nature can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic parameters.[6]

  • A Bromo Group at the 6-Position: The bromine atom serves as a crucial synthetic handle. Its presence allows for a wide array of subsequent functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This versatility is invaluable in drug discovery for the rapid generation of analog libraries to explore the structure-activity relationship (SAR).

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic strategies to access this valuable molecular scaffold and its derivatives.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the target 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine core can be approached through several strategic disconnections. A logical retrosynthetic analysis suggests the construction of the pyrido[2,3-d]pyrimidine ring system from a suitably substituted pyrimidine precursor.

Retrosynthesis Target 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine Intermediate1 Functionalized Pyrido[2,3-d]pyrimidine Target->Intermediate1 Late-stage Bromination / Cyclopropanation Intermediate2 Substituted 6-Aminouracil Intermediate1->Intermediate2 Annulation of Pyridine Ring Precursor2 Brominating Agent Intermediate1->Precursor2 Bromination Precursor1 Cyclopropyl Precursor Intermediate2->Precursor1 Introduction of Cyclopropyl Moiety

Caption: Retrosynthetic analysis of the target compound.

There are two primary strategies for the construction of the pyrido[2,3-d]pyrimidine ring system:

  • Annulation of a pyridine ring onto a pre-existing pyrimidine: This is the most common approach and typically involves the reaction of a 6-aminopyrimidine derivative with a three-carbon synthon.[4]

  • Construction of the pyrimidine ring onto a substituted pyridine: While less common, this strategy can also be employed depending on the availability of starting materials.

This guide will focus on the first and more prevalent strategy, starting from a 6-aminouracil derivative.

Synthesis of the Core Scaffold

The synthesis of the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine core can be envisioned as a multi-step process involving the initial construction of a 4-cyclopropyl-substituted pyrido[2,3-d]pyrimidine, followed by selective bromination at the 6-position.

Synthesis of the 4-Cyclopropyl-pyrido[2,3-d]pyrimidine Intermediate

A plausible synthetic route commences with the preparation of a 6-amino-1,3-disubstituted uracil, which serves as the pyrimidine building block.

Step 1: Synthesis of 6-Amino-1-cyclopropyl-pyrimidine-2,4(1H,3H)-dione

The synthesis of the initial pyrimidine building block can be achieved through various established methods. One common approach involves the condensation of a urea derivative with a suitable three-carbon component like malonic acid or its derivatives, followed by the introduction of the amino group. For the purpose of this guide, we will consider the commercially available or readily synthesized 6-aminouracil as a starting point for N-alkylation.

Experimental Protocol: N-Cyclopropylation of 6-Aminouracil (Illustrative)

  • To a solution of 6-aminouracil (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add cyclopropyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the N-cyclopropylated uracil derivative.

Note: This reaction may yield a mixture of N1 and N3-cyclopropylated isomers, which may require chromatographic separation.

Step 2: Annulation of the Pyridine Ring

The pyridine ring is typically formed by reacting the 6-aminopyrimidine with a three-carbon electrophilic synthon. A common and effective method is the Gould-Jacobs reaction or a similar condensation reaction.

Annulation cluster_0 Pyridine Ring Annulation 6-Aminouracil 6-Amino-1-cyclopropyl- uracil Condensation Condensation 6-Aminouracil->Condensation ThreeCarbonSynthon e.g., Diethyl ethoxymethylenemalonate (EMME) ThreeCarbonSynthon->Condensation Cyclization Thermal Cyclization Condensation->Cyclization PyridoPyrimidine 4-Hydroxy-1-cyclopropyl- pyrido[2,3-d]pyrimidin-2(1H)-one Cyclization->PyridoPyrimidine

Caption: General workflow for pyridine ring annulation.

Experimental Protocol: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione

  • A mixture of 6-amino-1-cyclopropyl-pyrimidine-2,4(1H,3H)-dione (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) is heated at 120-140 °C for 1-2 hours.

  • The resulting intermediate is then added to a high-boiling solvent such as Dowtherm A and heated to reflux (around 250 °C) to effect cyclization.

  • After cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 3: Conversion to 4-Chloro-1-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidin-2-one

The 4-hydroxy (or 4-oxo) group is a versatile precursor for the introduction of various substituents. Conversion to a 4-chloro derivative activates this position for nucleophilic substitution.

Experimental Protocol:

  • The 1-cyclopropyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice-water.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the 4-chloro derivative.

Step 4: Introduction of the 4-Cyclopropyl Group (Alternative Route)

An alternative and potentially more direct route to introduce the cyclopropyl group at the 4-position would be via a Suzuki-Miyaura cross-coupling reaction if a 4-chloro or 4-triflate precursor is available.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of the 4-chloro-pyrido[2,3-d]pyrimidine derivative (1.0 eq), cyclopropylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol or dioxane/water).[8]

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Reactant 1 Reactant 2 Catalyst Base Solvent Yield (%) Reference
4-Chloro-pyrido[2,3-d]pyrimidineCyclopropylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water70-90 (Typical)[8][9]
4-Triflate-pyrido[2,3-d]pyrimidineCyclopropylboronic acidPd₂(dba)₃ / LigandK₃PO₄Dioxane65-85 (Typical)[7]
Bromination at the 6-Position

With the 4-cyclopropyl-pyrido[2,3-d]pyrimidine core in hand, the next critical step is the regioselective introduction of a bromine atom at the 6-position. This is typically achieved through electrophilic bromination.

Experimental Protocol: Bromination

  • Dissolve the 4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine derivative in a suitable solvent such as acetic acid or a chlorinated solvent like chloroform or dichloromethane.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at room temperature or with gentle heating.

  • Stir the reaction mixture until the starting material is consumed.

  • The reaction is then quenched, for example, with an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • The product can be isolated by filtration if it precipitates or by extraction with an organic solvent followed by purification.

Derivatization of the 6-Bromo Group: A Gateway to Chemical Diversity

The 6-bromo substituent is a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core to optimize biological activity.

Derivatization cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 6-Bromo-4-cyclopropyl- pyrido[2,3-d]pyrimidine Suzuki_Product 6-Aryl/Heteroaryl Derivative Core->Suzuki_Product ArB(OH)₂ Pd Catalyst, Base Sonogashira_Product 6-Alkynyl Derivative Core->Sonogashira_Product Terminal Alkyne Pd/Cu Catalyst, Base Buchwald_Product 6-Amino Derivative Core->Buchwald_Product Amine Pd Catalyst, Base

Sources

Protocols & Analytical Methods

Method

In Vivo Dosing Formulation Guide for 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Physicochemical Profiling & Pre-Formulation Causality The compound 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine represents a classic lipophilic kinase inhibitor scaffold. Pyrido[2,3-d]pyrimidines are a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Pre-Formulation Causality

The compound 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine represents a classic lipophilic kinase inhibitor scaffold. Pyrido[2,3-d]pyrimidines are a privileged class of pharmacophores, most notably recognized in FDA-approved CDK4/6 inhibitors (e.g., palbociclib) and p38α MAPK inhibitors[1][2].

When transitioning this specific intermediate or its derivatives into preclinical in vivo models, researchers face significant delivery challenges due to its structural features:

  • The Pyrido-Pyrimidine Core: Highly planar, promoting strong intermolecular π−π stacking. This results in high crystal lattice energy, making the solid API resistant to dissolution (the "brick dust" phenomenon).

  • The Bromine Atom & Cyclopropyl Ring: These moieties drastically increase the lipophilicity (LogP) and molecular density of the compound, driving aqueous solubility down to near-zero at physiological pH.

The Causality of Excipient Selection

To overcome these barriers, the formulation cannot merely be a mixture of solvents; it must be a systematically engineered vehicle that disrupts the crystal lattice and thermodynamically stabilizes the solvated API.

  • Dimethyl Sulfoxide (DMSO): Acts as the primary lattice-breaker. It is the only solvent capable of overcoming the initial crystal energy of the brominated scaffold. However, to prevent hemolysis and acute toxicity, it must be strictly capped at ≤10% v/v for systemic administration[1].

  • Polyethylene Glycol 400 (PEG400): Functions as a co-solvent and precipitation inhibitor. PEG400 wraps the hydrophobic cyclopropyl group in a hydration sphere, preventing the API from crashing out when introduced to the aqueous phase.

  • Polysorbate 80 (Tween-80): A non-ionic surfactant that lowers interfacial tension. It is critical for micellar encapsulation of the heavy brominated core, preventing nucleation upon injection into the bloodstream[3].

  • Methylcellulose (MC): For oral (PO) suspensions, MC increases the kinematic viscosity of the vehicle. Because brominated compounds are unusually dense, they settle rapidly. MC prevents the API from precipitating in the dosing syringe, ensuring dose uniformity across the animal cohort[3].

Quantitative Formulation Strategies

The following table summarizes the validated formulation vehicles based on the intended route of administration and target dose. These ratios are optimized to maintain the delicate balance between API solubility and maximum tolerated vehicle limits in murine models.

Route of AdminFormulation Vehicle Composition (v/v)Max Soluble DoseViscosity / StatePrimary Application
IV / IP 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline ≤5 mg/mLLow (True Solution)Pharmacokinetics, Acute Efficacy
PO (Oral) 0.5% Methylcellulose + 0.5% Tween-80 in ddH2​O ≤50 mg/mLHigh (Suspension)Chronic Efficacy, Xenograft Models
PO (Lipid) 10% DMSO + 90% Corn Oil ≤15 mg/mLMedium (Solution)Lipophilic absorption studies

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . If the underlying physical chemistry is breached (e.g., adding aqueous phases too rapidly), the system will provide immediate visual feedback (precipitation or phase separation), preventing the administration of compromised doses.

Protocol A: Preparation of IV/IP Co-Solvent Solution (Target: 2 mg/mL)

This protocol utilizes the 10/40/5/45 solvent system, the gold standard for pyrido[2,3-d]pyrimidine derivatives[1].

  • API Weighing: Weigh exactly 2.0 mg of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine powder into a sterile glass vial.

  • Lattice Disruption (DMSO): Add 100 μ L of anhydrous DMSO. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must become completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the cyclopropyl ring.

  • Hydration Sphere Formation (PEG400): Add 400 μ L of PEG400 to the DMSO mixture. Vortex for 30 seconds. The order of addition is critical; adding PEG400 before the surfactant stabilizes the hydrophobic regions.

  • Micellar Encapsulation (Tween-80): Add 50 μ L of Tween-80. Vortex for 30 seconds until the viscous mixture is entirely homogenous.

  • Aqueous Dilution (Saline): Crucial Step. Add 450 μ L of 0.9% normal saline dropwise (approx. 50 μ L per addition), vortexing for 5 seconds between each drop.

    • Self-Validation Check: If the solution turns milky or cloudy at any point during this step, localized supersaturation has occurred, and the API has precipitated. The formulation has failed and must be discarded. A successful formulation will remain optically clear.

Protocol B: Preparation of PO Aqueous Suspension (Target: 20 mg/mL)

Used for high-dose chronic efficacy studies, such as tumor xenograft models[3].

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) and 0.5 mL of Tween-80 in 100 mL of double-distilled water ( ddH2​O ) under continuous magnetic stirring at 4°C overnight to ensure complete polymer hydration.

  • API Wetting: Weigh 20.0 mg of the API into a mortar or glass vial. Add 50 μ L of the prepared vehicle to wet the powder. Use a pestle or glass rod to triturate the powder into a smooth, homogenous paste. Causality: Trituration mechanically breaks down large agglomerates, while Tween-80 reduces the contact angle, allowing the aqueous vehicle to wet the highly hydrophobic brominated solid.

  • Volume Expansion: Gradually add the remaining 950 μ L of the vehicle while continuously mixing.

  • Sonication: Sonicate the suspension for 10 minutes to ensure uniform particle size distribution.

  • Dosing Execution: Self-Validation Check: The suspension must be continuously stirred on a magnetic plate during the entire dosing procedure. If stirring stops, the dense brominated particles will settle within minutes, leading to fatal dosing discrepancies between the first and last animal.

Formulation Decision Workflow

The following logic tree dictates the formulation pathway based on the required physiological exposure and the physicochemical constraints of the pyrido-pyrimidine scaffold.

G API 6-bromo-4-cyclopropyl-1,2- dihydropyrido[2,3-d]pyrimidine (Solid API) Route Determine Dosing Route API->Route IV IV / IP Route (Systemic Exposure) Route->IV Pharmacokinetics PO PO Route (Oral Efficacy) Route->PO Xenograft Models Sol_IV Co-Solvent Solution 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline IV->Sol_IV Susp_PO Aqueous Suspension 0.5% MC + 0.5% Tween-80 in ddH2O PO->Susp_PO QC_IV QC: Optically Clear? (Self-Validating) Sol_IV->QC_IV QC_PO QC: Homogeneous Dispersion? (Self-Validating) Susp_PO->QC_PO Dose Proceed to In Vivo Dosing QC_IV->Dose Yes (Clear) QC_PO->Dose Yes (Uniform)

Figure 1: Decision tree and self-validating formulation workflow for in vivo dosing.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts National Center for Biotechnology Information (PMC) URL:[Link]

  • 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

kinase inhibition assay protocol using 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Profiling Novel Pyrido[2,3-d]pyrimidine Derivatives: A Detailed Protocol for Kinase Inhibition Assays Using 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine Abstract The pyrido[2,3-d]pyrimidine scaffold is a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Profiling Novel Pyrido[2,3-d]pyrimidine Derivatives: A Detailed Protocol for Kinase Inhibition Assays Using 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the kinase inhibitory activity of novel pyrido[2,3-d]pyrimidine derivatives, using the hypothetical compound 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine as an example. We will delve into the rationale behind experimental design, provide a detailed, step-by-step protocol for a luminescence-based kinase inhibition assay, and discuss data analysis and interpretation. The presented protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data for the characterization of potential kinase inhibitors.

Introduction: The Significance of Kinase Inhibition and the Pyrido[2,3-d]pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]

The pyrido[2,3-d]pyrimidine core structure has emerged as a valuable scaffold for the design of potent and selective kinase inhibitors.[2][3][6][7] Its rigid, bicyclic nature allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[1] Several approved drugs and clinical candidates are based on this heterocyclic system, highlighting its therapeutic potential.[1][2]

This guide will focus on the practical aspects of evaluating a novel pyrido[2,3-d]pyrimidine derivative, "6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine," for its kinase inhibitory properties. While the specific kinase targets for this compound are yet to be determined, the following protocol provides a robust framework for initial screening and subsequent detailed characterization against a panel of kinases.

Choosing the Right Assay: A Rationale for the Luminescence-Based Approach

A variety of assay formats are available to measure kinase activity and inhibition, each with its own advantages and limitations. These include radiometric assays, fluorescence-based assays (e.g., FRET, fluorescence polarization), and luminescence-based assays.[4][5][8]

For the initial characterization of a novel compound, a luminescence-based assay, such as the Kinase-Glo® platform, offers several key advantages:

  • Universal Applicability: Since all kinases utilize ATP, this assay can be used for virtually any kinase without the need for specific antibodies or modified substrates.[9][10][11]

  • High Sensitivity and Wide Dynamic Range: The luminescent signal is directly proportional to the amount of ATP present, offering a broad linear range for accurate measurements.[9][10]

  • Homogeneous "Add-and-Read" Format: The simple protocol involves adding a single reagent to the completed kinase reaction and measuring the luminescent signal, making it amenable to high-throughput screening (HTS).[9][11][12]

  • Reduced Interference: Modern luciferase formulations are less susceptible to interference from library compounds compared to other methods.[9][10]

The principle of the Kinase-Glo® assay is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is quantified by a luciferase-luciferin reaction that produces light.[9][10][11] A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[12]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for a kinase inhibition assay and a simplified signaling pathway that can be modulated by a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Kinase, Substrate, ATP, Buffer) C Incubate Kinase with Inhibitor A->C B Prepare Serial Dilutions of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine B->C D Initiate Kinase Reaction (Add Substrate/ATP Mixture) C->D E Stop Reaction and Detect Signal (Add Kinase-Glo® Reagent) D->E F Measure Luminescence E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for kinase inhibition assay.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds and Activates Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor 6-bromo-4-cyclopropyl-1,2-dihydropyrido [2,3-d]pyrimidine Inhibitor->Kinase Inhibits

Sources

Method

Application Notes and Protocols for Cell Culture Preparation: 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Introduction: Navigating the Cellular Landscape with a Novel Pyridopyrimidine Derivative The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Cellular Landscape with a Novel Pyridopyrimidine Derivative

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this class have been investigated as potent inhibitors of various kinases, modulators of the cell cycle, and inducers of apoptosis, making them promising candidates for oncology and inflammation research.[3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a specific novel derivative, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, in cell culture-based assays.

As a small molecule inhibitor, the precise and consistent preparation of this compound is paramount to achieving reproducible and meaningful experimental results.[8] This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating system for your research endeavors. We will delve into the critical aspects of stock solution preparation, cell line selection and culture, treatment protocols, and cryopreservation of treated cells, all grounded in established best practices for cell biology and pharmacology.[9][10]

I. Compound Handling and Stock Solution Preparation: The Foundation of Reproducibility

The journey from a lyophilized powder to a biologically active agent in your cell culture begins with meticulous preparation of a concentrated stock solution. Errors at this stage can lead to significant variability in experimental outcomes.[8][11]

Core Principles of Small Molecule Preparation

Small-molecule drugs for cell culture are typically supplied as lyophilized powders.[8] The initial and most critical step is the creation of a concentrated stock solution, from which working solutions will be prepared. This process involves two key links: the preparation of the stock solution and its subsequent dilution to the final working concentration in the cell culture medium.[8]

Recommended Protocol for Stock Solution Preparation
  • Initial Assessment: Before opening the vial, confirm the molecular weight and mass of the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine provided by the manufacturer. For milligram-level packages, it is advisable to prepare the stock solution directly in the original vial to avoid loss of the compound.[8]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules, including many heterocyclic compounds, and is a standard in screening methods.[12][13][14] Given the bromo-substituted heterocyclic nature of the topic compound, high-purity, anhydrous DMSO is the recommended solvent.

  • Calculating the Required Solvent Volume: To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (in mL) = (Mass of compound in mg) / (Molecular Weight of compound in g/mol ) / 10 mM

    For example, to prepare a 10 mM stock solution from 5 mg of the compound with a hypothetical molecular weight of 281.13 g/mol :

    Volume of DMSO (mL) = (5 mg) / (281.13 g/mol ) / 10 mM = 1.778 mL

  • Dissolution and Storage:

    • Aseptically add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Ensure complete dissolution by vortexing or gentle sonication in a water bath. Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[11]

    • Store the aliquots at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous DMSOExcellent solubilizing capacity for a wide range of organic compounds.[13][14]
Stock Concentration 10 mMA standard concentration that allows for a wide range of working dilutions while minimizing the final DMSO concentration in the culture medium.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[11]

II. Cell Line Selection and Maintenance: Choosing the Right Biological System

The choice of cell line is critical and should be guided by the putative mechanism of action of the pyridopyrimidine derivative. Given that related compounds have shown efficacy as kinase inhibitors and cell cycle modulators, cell lines with known dependencies on specific signaling pathways are logical choices.[3][6][7]

Recommended Cell Lines and Culture Conditions
  • Cancer Cell Lines:

    • MCF-7 (Breast Cancer): Often used to study apoptosis and cell cycle arrest.[4][5]

    • HepG2 (Liver Cancer): A common model for cytotoxicity studies.[4][15]

    • HeLa (Cervical Cancer): Widely used for studies on cell cycle and apoptosis.[16]

    • HCT-116 (Colon Cancer): A well-characterized line for cell cycle analysis.

  • Normal Human Cell Lines:

    • WI-38 (Lung Fibroblast): To assess cytotoxicity and selectivity against non-cancerous cells.[16]

General Cell Culture Best Practices
  • Aseptic Technique: All cell culture work must be performed in a Class II biosafety cabinet to prevent microbial contamination.[9] Surfaces should be regularly disinfected with 70% ethanol.[9]

  • Media Preparation: Use high-quality reagents and cell culture-grade water.[17] If preparing media from powdered stocks, ensure the pH and osmolarity are within the manufacturer's specified range.[17] For most applications, sterile filtration through a 0.22 µm filter is recommended.[17]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2 to ensure optimal growth and pH stability of the bicarbonate-buffered media.[9]

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent the use of misidentified lines.[10]

III. Experimental Protocols: From Treatment to Endpoint Analysis

The following protocols provide a framework for treating cells with 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine and assessing its biological effects.

A. Preparation of Working Solutions and Cell Treatment

Causality Behind Experimental Choices: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. Preparing an intermediate dilution of the stock solution can help in achieving accurate final concentrations.

Protocol:

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution series from the 10 mM stock in sterile cell culture medium.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis) at a density that ensures they are in the logarithmic growth phase at the time of treatment.[]

  • Allow cells to adhere and resume proliferation overnight.

  • Remove the existing medium and add fresh medium containing the desired final concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

B. Assessing Compound Stability in Cell Culture Media

Rationale: Small molecule inhibitors can exhibit limited stability in the aqueous environment of cell culture media at 37°C.[11] Components in the media, such as serum proteins, can bind to or degrade the compound.[11] Therefore, it is crucial to assess the stability of your compound under your specific experimental conditions.

Protocol:

  • Prepare a solution of the compound at the desired final concentration in your complete cell culture medium (with and without serum) and PBS.

  • In a low-protein-binding plate, incubate the solutions at 37°C and 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • To stop degradation and precipitate proteins, immediately mix the aliquot with an equal volume of cold acetonitrile.[11]

  • Analyze the concentration of the parent compound in the samples using HPLC or LC-MS.

C. Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the concentration-dependent effect of the compound on cell viability.

Protocol:

  • Seed cells in a 96-well plate and treat with a serial dilution of the compound as described above.

  • After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

D. Cell Cycle Analysis

Rationale: Pyridopyrimidine derivatives have been shown to induce cell cycle arrest.[3][5][19] Flow cytometry analysis of DNA content is a standard method to investigate these effects.

Protocol:

  • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value.

  • After treatment, harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

IV. Cryopreservation of Treated Cells: Preserving Your Experimental Assets

Cryopreservation allows for the long-term storage of cells, including those that have been treated with a small molecule inhibitor, for future analysis.[][20] The process involves slowly cooling cells in the presence of a cryoprotective agent to minimize the formation of damaging ice crystals.[]

Protocol:

  • Harvest cells that are in the logarithmic growth phase.[]

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.[20]

  • Resuspend the cell pellet in a cold (4°C) cryopreservation medium. A common formulation is complete growth medium supplemented with 10% DMSO.[20][21]

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) which is designed to cool at approximately -1°C per minute when placed in a -80°C freezer.[20]

  • After 24 hours, transfer the vials to a liquid nitrogen storage tank for long-term preservation at temperatures below -130°C.[10]

V. Visualization of Workflows

Experimental Workflow for Compound Evaluation

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Biological Assays cluster_3 Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions in Media stock->working treat Treat with Compound & Vehicle Control working->treat seed Seed Cells seed->treat mtt Cytotoxicity Assay (MTT) treat->mtt flow Cell Cycle Analysis (Flow Cytometry) treat->flow apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Calculate IC50 mtt->ic50 cell_cycle_dist Quantify Cell Cycle Distribution flow->cell_cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: Workflow for evaluating the cellular effects of the compound.

Decision Tree for Troubleshooting Inconsistent Results

G cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results check_stock Check Stock Solution Integrity (Age, Storage, Freeze-Thaw Cycles) start->check_stock check_passage Check Cell Passage Number (Genetic Drift?) start->check_passage check_seeding Verify Cell Seeding Density start->check_seeding check_solubility Assess Solubility in Media (Precipitation?) check_stock->check_solubility check_stability Verify Compound Stability in Media (HPLC/LC-MS) check_solubility->check_stability check_contamination Test for Mycoplasma Contamination check_passage->check_contamination check_authentication Authenticate Cell Line (STR) check_contamination->check_authentication check_reagents Check Reagent Quality & Expiry check_seeding->check_reagents calibrate_pipettes Calibrate Pipettes check_reagents->calibrate_pipettes

Caption: Troubleshooting guide for inconsistent experimental results.

VI. References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Single Use Support. (2024, September 3). Cell cryopreservation preparation process. Retrieved from [Link]

  • Baghdasaryan, E., et al. (2015, April 8). Small Molecule Ice Recrystallization Inhibitors Enable Freezing of Human Red Blood Cells with Reduced Glycerol Concentrations. PMC. Retrieved from [Link]

  • Single Use Support. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Retrieved from [Link]

  • Polikanov, Y. S., et al. (n.d.). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. PMC - NIH. Retrieved from [Link]

  • Sartorius. (n.d.). Cryopreservation Guide. Retrieved from [Link]

  • Tescione, L., et al. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Retrieved from [Link]

  • Corning. (n.d.). Top Tips for In-House Media Preparation | Cell Culture Media Preparation. Retrieved from [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Public Health England. (n.d.). Applying good cell culture practice to novel systems. Retrieved from [Link]

  • Price, P. (2013, November 18). Best Practices For Cell Culture Media Design And Processes. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Tumor Targeting with Novel 6-Substituted Pyrrolo [2,3-d] Pyrimidine Antifolates with Heteroatom Bridge Substitutions Via Cellular Uptake by Folate Receptor α and the Proton-coupled Folate Transporter and Inhibition of De Novo Purine Nucleotide Biosynthesis. PMC. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2022, March 10). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. PMC. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res., 8(3), 734-772. Retrieved from [Link]

  • Sauthon, N., et al. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]

  • Hayallah, A. M., & Abdel-Hamid, M. K. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. Retrieved from [Link]

  • MDPI. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved from [Link]

  • Horvath, D., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Retrieved from [Link]

  • Beilstein Journals. (2023, May 15). BJOC - Search Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Abstract This application note details the development and validation of a simple, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. This pyridopyrimidine derivative represents a class of heterocyclic compounds of significant interest in pharmaceutical development.[1][2] The method is designed for routine quality control, purity assessment, and stability testing. The separation was optimized on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry and resolution. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4][5]

Introduction and Scientific Rationale

The pyridopyrimidine scaffold is a core structure in many biologically active molecules, including kinase inhibitors used in oncology.[6] Accurate quantification of these active pharmaceutical ingredients (APIs) and their intermediates, such as 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high precision, reliability, and resolving power.[2][7]

The target analyte possesses a fused heterocyclic ring system, making it a basic compound, and non-polar moieties (bromo and cyclopropyl groups), which impart significant hydrophobicity. This dual nature necessitates a carefully designed chromatographic system. Reversed-phase HPLC, which separates compounds based primarily on hydrophobic interactions, is the logical choice for this type of molecule.[7][8]

A critical aspect of this method development was controlling the secondary interactions between the basic nitrogen atoms of the analyte and the stationary phase. The nitrogen atoms in the pyridopyrimidine ring can interact with residual silanol groups on the silica-based column packing, often leading to poor peak shape (tailing).[9] To mitigate this, the mobile phase pH was controlled using a phosphate buffer. By maintaining a consistent, acidic pH, the analyte is fully protonated into a single ionic species, which minimizes silanol interactions and ensures a sharp, symmetrical chromatographic peak.[9][10]

This document provides a comprehensive guide, from the foundational logic of method development to a step-by-step protocol and a full validation summary, to ensure the method's suitability for its intended purpose.[4]

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated pH meter.

  • Ultrasonic Bath: For solvent degassing.

Chemicals and Reagents
  • 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: Reference Standard (Purity >99.5%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade.

Final Optimized Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 10 minutes

Method Development Workflow

The development of a robust analytical method is a systematic process. The primary goal was to achieve a symmetric peak for the main analyte, free from interference, with a reasonable retention time and analysis cycle.

MethodDevelopment cluster_Analyte 1. Analyte Characterization cluster_Stationary 2. Stationary Phase Selection cluster_Mobile 3. Mobile Phase Optimization cluster_Detection 4. Detection & Finalization A Structure: Pyridopyrimidine Core Properties: Basic, Hydrophobic Action: Select RP-HPLC B Rationale: Analyte Hydrophobicity Choice: C18 Column Benefit: Strong hydrophobic retention A->B C Organic: Acetonitrile (ACN) Rationale: Good peak shape for N-heterocycles B->C D Aqueous: Buffered Solution Rationale: Control analyte ionization C->D E pH Control: pH 3.0 Phosphate Buffer Benefit: Ensures consistent protonation, prevents peak tailing D->E F Optimization: Isocratic elution (55:45 A:B) Benefit: Simplicity, robustness, short run time E->F G Technique: UV-Vis DAD Action: Scan for λmax Result: Optimal wavelength at 275 nm F->G

Caption: Logical workflow for HPLC method development.

  • Mode and Stationary Phase Selection: Due to the analyte's hydrophobic nature, reversed-phase chromatography was selected.[7] A C18 column was chosen as the stationary phase because it provides excellent retention for non-polar to moderately polar compounds through dispersive interactions.[11][12][13]

  • Mobile Phase Optimization: Acetonitrile was selected as the organic modifier due to its strong elution strength and ability to provide sharp peaks for heterocyclic compounds.[9] To address the basicity of the pyridopyrimidine nucleus, an acidic mobile phase was required. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was found to provide robust pH control and eliminate peak tailing.[10] An isocratic elution with a 45% acetonitrile composition provided an optimal retention time of approximately 6 minutes, allowing for efficient sample throughput.

  • Detection Wavelength: The analyte was scanned from 200-400 nm using a DAD detector. The UV spectrum showed a maximum absorbance at 275 nm, which was selected for quantification to ensure high sensitivity. A similar pyrimidine derivative was also found to have a maximum absorption at this wavelength.[14]

Detailed Experimental Protocols

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase:

    • Mix the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 55:45 (v/v) ratio.

    • Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

HPLC Analysis and System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Verify that the system suitability test (SST) criteria are met before proceeding with sample analysis.

System Suitability Test (SST) Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas Not More Than (NMT) 2.0% for 5 replicate injections

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15] The validation encompassed specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Validation Validation Method Validation (ICH Q2R1) Demonstrates suitability for intended purpose Specificity Specificity Assesses analyte in presence of interferences (e.g., placebo, impurities) Validation:f1->Specificity Linearity Linearity & Range Correlation between concentration and response (e.g., 50-150 µg/mL) Validation:f1->Linearity Accuracy Accuracy (% Recovery) Closeness of measured value to true value (Spike-recovery at 3 levels) Validation:f1->Accuracy Precision Precision (%RSD) Repeatability (Intra-day) Intermediate Precision (Inter-day, Inter-analyst) Validation:f1->Precision Limits Sensitivity LOQ (Quantitation Limit) LOD (Detection Limit) Validation:f1->Limits

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Results
Validation ParameterProcedureResultAcceptance Criteria
Specificity Analyzed blank, placebo, and analyte-spiked placebo.No interference at the analyte's retention time.No significant interference at the analyte RT.
Linearity & Range Five concentrations from 50 to 150 µg/mL (50, 75, 100, 125, 150 µg/mL).Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) Spike-recovery at 80%, 100%, and 120% of the target concentration (n=3 at each level).Mean Recovery: 99.2% - 101.5%98.0% - 102.0% recovery.[3]
Precision (Repeatability) Six replicate preparations at 100% concentration (100 µg/mL).%RSD = 0.85%%RSD ≤ 2.0%.[3]
Intermediate Precision Analysis performed on a different day by a different analyst.%RSD = 1.12%%RSD ≤ 2.0%.[3]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N ≈ 3).0.1 µg/mLReportable value.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N ≈ 10).0.3 µg/mLReportable value with acceptable precision/accuracy.
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).No significant changes in SST parameters.SST criteria met under all varied conditions.

Conclusion

A highly specific, accurate, precise, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantification of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. The method employs a standard C18 column and a buffered mobile phase to ensure excellent chromatographic performance. The validation results confirm that the method is compliant with ICH guidelines and is suitable for routine quality control analysis in a pharmaceutical setting.

References

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Published May 10, 2024.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025.
  • Benchchem. A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Moravek, Inc. Exploring the Different Mobile Phases in HPLC. Published October 22, 2024.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Published November 27, 2025.
  • SpringerLink. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Published March 13, 2007.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines. Available from: [Link].

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005.
  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Published December 1, 2025.
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Published December 14, 2020.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. Choosing the Right HPLC Stationary Phase. Published March 1, 2015.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Link Lab. HPLC Column Selection Guide.
  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Published January 26, 2026.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • PubMed. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Available from: [Link].

  • ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Published December 17, 2013. Available from: [Link].

  • ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Published August 7, 2025. Available from: [Link].

  • Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Published February 22, 2021. Available from: [Link].

  • MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Published October 13, 2022. Available from: [Link].

  • Chem Sci Trans. Identification, Charecterization and Quantification of Process Related Impurities in Azimsulfuron Technical. Published October 10, 2015.

Sources

Method

Application Note: NMR Spectroscopy Characterization of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Introduction and Strategic Context The pyrido[2,3-d]pyrimidine bicyclic system is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., palbociclib) and dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The pyrido[2,3-d]pyrimidine bicyclic system is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., palbociclib) and dihydrofolate reductase (DHFR) antagonists [10]. Within this chemical space, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine serves as a critical, advanced intermediate. The 6-bromo substitution provides an essential synthetic handle for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings [1], while the 4-cyclopropyl moiety is strategically incorporated to enhance metabolic stability and dictate the conformational orientation of the molecule in kinase hinge-binding regions.

For drug development professionals, unambiguous structural elucidation of this intermediate is paramount. The primary analytical challenge lies in confirming the regiochemistry of the dihydropyrimidine ring (1,2-dihydro vs. 3,4-dihydro tautomers/isomers) and verifying the exact position of the bromine atom on the pyridine ring. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively characterize this molecule [2].

Experimental Protocol: A Self-Validating System

To ensure reproducibility and analytical trustworthiness, the following protocol is designed not just to acquire data, but to establish a closed-loop validation system where each spectral feature confirms another.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality Insight: DMSO- d6​ is selected over CDCl 3​ not merely for its superior solubilizing properties for fused nitrogenous heterocycles, but because its strong hydrogen-bonding capability drastically slows the intermolecular exchange rate of the N1-H proton. This allows the N1-H to be resolved as a discrete, observable signal rather than being broadened into the baseline, which is critical for proving the 1,2-dihydro state [3].

Acquisition Parameters

Data should be acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K to ensure sufficient signal-to-noise ratio (SNR) for 2D experiments.

  • 1 H NMR: 16 scans, relaxation delay (d1) = 2.0 s, spectral width = 12 ppm.

  • 13 C{ 1 H} NMR: 1024 scans, d1 = 2.0 s, spectral width = 250 ppm.

  • 2D COSY (Correlation Spectroscopy): 128 t1​ increments, 4 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​ = 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range nJCH​ = 8 Hz.

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Resonance Assignment & Structural Elucidation D->E

Fig 1: Step-by-step workflow for the NMR structural elucidation of pyrido[2,3-d]pyrimidines.

Data Presentation and Spectral Interpretation

Quantitative 1 H and 13 C NMR Data Summaries

The following tables summarize the expected chemical shifts ( δ , ppm), multiplicities, and coupling constants ( J , Hz) for 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )

Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment Logic & Causality
H7 8.30d2.21HHighly deshielded due to adjacent N8 atom; meta-coupled to H5.
H5 7.85d2.21HDeshielded by the C4a bridgehead; meta-coupled to H7.
N1-H 6.50br s-1HBroad singlet, exchanges with D 2​ O. Confirms saturation at N1 [4].
H2 4.65s-2HMethylene protons isolated between N1 and N3.
H-Cp (CH) 1.95tt8.0, 5.01HMethine proton of the cyclopropyl ring.
H-Cp (CH 2​ ) 1.05m-2HDiastereotopic/symmetric cyclopropyl methylene protons.
H-Cp (CH 2​ ) 0.85m-2HHighly shielded cyclopropyl methylene protons.

Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

Position δ (ppm)TypeAssignment Logic & Causality
C4 165.0Csp 2 carbon attached to the cyclopropyl group.
C8a 158.0CBridgehead carbon between N1 and N8.
C7 152.0CHAromatic carbon adjacent to N8.
C5 135.0CHAromatic carbon adjacent to C4a.
C6 118.5C-BrHeavy atom isotope effect of Bromine slightly shields this ipso carbon.
C4a 110.0CBridgehead carbon.
C2 55.0CH 2​ Aliphatic carbon situated between two electronegative nitrogen atoms.
C-Cp (CH) 14.5CHCyclopropyl methine carbon.
C-Cp (CH 2​ ) 9.0CH 2​ Cyclopropyl methylene carbons (2C).
Mechanistic Insights and 2D NMR Validation

To establish a self-validating system, 1D data must be cross-examined with 2D correlations.

Validating the 1,2-Dihydro Regiochemistry: The most common point of failure in synthesizing these scaffolds is unintended oxidation to the fully aromatic pyrido[2,3-d]pyrimidine or tautomerization to the 3,4-dihydro state. The presence of the C2 methylene signal at 4.65 ppm strongly suggests the 1,2-dihydro form. However, to definitively prove this, one must look at the HMBC spectrum. The H2 protons ( δ 4.65) will show strong 3JCH​ correlations to both C4 ( δ 165.0) and C8a ( δ 158.0). If the molecule were the 3,4-dihydro isomer, the methylene group would be at position 4, which is chemically impossible here as position 4 is occupied by the cyclopropyl group.

Validating the Bromine Position: The regioselective bromination of the pyridine ring typically occurs at C6. In the 1 H NMR, H5 and H7 appear as doublets with a small coupling constant ( J≈2.2 Hz), characteristic of meta-coupling. In the HMBC spectrum, both H5 and H7 will show 2JCH​ correlations to the quaternary carbon at δ 118.5 (C6). The relatively shielded nature of C6 compared to standard aromatic carbons is a direct causal result of the heavy-atom effect of the attached bromine [2].

HMBC_Logic H5 H5 (7.85 ppm) C6 C6-Br (118.5 ppm) H5->C6 2J C4a C4a (110.0 ppm) H5->C4a 3J H7 H7 (8.30 ppm) H7->C6 2J C8a C8a (158.0 ppm) H7->C8a 3J H_Cp H-Cp (1.95 ppm) C4 C4 (165.0 ppm) H_Cp->C4 2J H2 H2 (4.65 ppm) H2->C4 3J H2->C8a 3J

Fig 2: Key HMBC (1H-13C) logical correlations confirming the regiochemistry of the scaffold.

Conclusion

The structural elucidation of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine relies heavily on the synergistic interpretation of 1D and 2D NMR data. By leveraging the specific shielding effects of the bromine atom and the cyclopropyl ring, combined with the definitive connectivity mapped by HMBC correlations, researchers can confidently validate the integrity of this critical kinase inhibitor building block before proceeding to downstream cross-coupling methodologies.

References

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - National Institutes of Health. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine in DMSO

Introduction: Understanding the Solubility Challenge Welcome to the technical support center. This guide addresses a common yet critical challenge encountered in the laboratory: the poor solubility of complex organic mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support center. This guide addresses a common yet critical challenge encountered in the laboratory: the poor solubility of complex organic molecules in Dimethyl Sulfoxide (DMSO). The target molecule, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, possesses structural features characteristic of many modern therapeutic candidates: a heterocyclic, polycyclic aromatic system. Such molecules often exhibit strong intermolecular forces, leading to high crystal lattice energy.[1] Overcoming this energy is the key to achieving complete dissolution.

DMSO is an exceptional polar aprotic solvent, widely used for its ability to dissolve a vast range of compounds.[2][3] However, issues can still arise. This guide provides a systematic, troubleshooting framework to diagnose and solve solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added my 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine to DMSO and vortexed, but it's not dissolving. What's the first thing I should check?

A1: Before employing more aggressive methods, it's crucial to verify your foundational parameters.

  • Purity and Quality of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can dramatically decrease its ability to dissolve certain organic compounds.[4] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (ACS Reagent Grade or higher).[2]

  • Compound Integrity: Ensure the compound itself is of high purity and has not degraded during storage.

  • Accurate Concentration: Double-check your calculations. Attempting to create a solution that is beyond the compound's intrinsic solubility limit in DMSO will inevitably fail. For novel compounds, it may be necessary to experimentally determine the maximum solubility.[5]

Q2: My basic parameters are correct, but solubility is still poor. What is the next recommended step?

A2: The next step is to introduce energy into the system to help overcome the compound's crystal lattice energy. Gentle heating is the most common and effective first-line approach.[6][7]

Causality: The dissolution process involves two main energy considerations: the energy required to break the bonds holding the compound's crystal lattice together and the energy released when solvent molecules surround the individual compound molecules (solvation). For poorly soluble compounds, the crystal lattice energy is often very high. Heating provides the necessary thermal energy to disrupt these intermolecular forces, allowing DMSO molecules to solvate the compound.

Below is a standard protocol for controlled heating.

Experimental Protocol 1: Solubility Enhancement via Controlled Heating

Objective: To safely use thermal energy to aid the dissolution of the compound in DMSO.

Materials:

  • Vial containing compound and DMSO

  • Calibrated water bath or heating block

  • Vortex mixer

  • Sterile, single-use aliquoting tubes

Procedure:

  • Initial Mixing: Ensure the compound is in a sealed vial (e.g., a glass vial with a PTFE-lined cap) with the appropriate volume of anhydrous DMSO. Vortex the mixture for 1-2 minutes at room temperature.[6]

  • Heating: Place the vial in a water bath or heating block set to 37°C.[7][8] This temperature is generally safe for most compounds and is often sufficient to aid dissolution.

  • Intermittent Agitation: Every 5-10 minutes, remove the vial from the heat source, vortex for 30-60 seconds, and visually inspect for dissolution.[8]

  • Incremental Temperature Increase (Optional): If the compound remains insoluble after 20-30 minutes at 37°C, you may cautiously increase the temperature in 5-10°C increments. Do not exceed 60°C without prior knowledge of the compound's thermal stability.[9]

  • Final Assessment & Aliquoting: Once the solution is clear and free of visible particles, allow it to cool to room temperature. If it remains clear, the compound is dissolved. Immediately aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can promote precipitation.[6][10] Store at -20°C or -80°C.

Trustworthiness Check (Self-Validation):

  • Visual Inspection: A truly dissolved solution should be perfectly clear. Hold the vial against a light source to check for any suspended particles or haze.

  • Post-Cooling Check: Some compounds may dissolve at elevated temperatures but precipitate upon cooling. Ensure the solution remains clear at room temperature before aliquoting. If it precipitates, the concentration is too high for a stable stock at that temperature.

Q3: I've tried gentle heating, but there are still undissolved particles. Is sonication a good option?

A3: Yes, sonication is a powerful secondary method. It uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized areas of intense energy, which can physically break apart compound aggregates and crystals, increasing the surface area exposed to the solvent and accelerating dissolution.[4][11]

However, be aware that intense sonication can sometimes create a micro-particulate suspension rather than a true solution.[12] These sub-micron particles may not be visible to the naked eye and can pass through some filters, leading to inaccurate concentration measurements and problems in downstream assays.

Experimental Protocol 2: Solubility Enhancement via Sonication

Objective: To use acoustic energy to break down solid particles and facilitate dissolution in DMSO.

Materials:

  • Vial containing compound and DMSO

  • Bath sonicator

  • Vortex mixer

  • (Optional) High-speed centrifuge

Procedure:

  • Initial Preparation: Prepare the compound in DMSO in a sealed vial as described previously.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Sonication Cycles: Sonicate for 5-15 minute cycles.[6] It is advisable to use a water bath that does not heat up excessively, or to use cycles of sonication followed by cooling to prevent thermal degradation of the compound.[11]

  • Agitation and Inspection: After each cycle, remove the vial, vortex for 30 seconds, and visually inspect the solution. Repeat until the solution appears clear.

  • Final Assessment & Aliquoting: Once visually clear, let the solution rest at room temperature for 10-15 minutes. Store as described in the heating protocol.

Trustworthiness Check (Self-Validation):

  • The Centrifugation Test: To distinguish a true solution from a micro-suspension, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet forms at the bottom, the compound was not fully dissolved. The clear supernatant can be carefully collected, and its concentration should be analytically determined (e.g., via HPLC or UV-Vis spectroscopy).[1]

Troubleshooting Summary & Advanced Strategies

The following table summarizes the primary methods. If these fail, more advanced strategies may be required, though they can complicate experimental design.

MethodPrincipleProsCons & Caveats
Controlled Heating Increases kinetic energy to overcome crystal lattice forces.[13]Simple, effective, widely available equipment.Risk of compound degradation at higher temperatures.[6]
Sonication Acoustic energy and cavitation break apart solid particles.[4][9]Very effective for stubborn aggregates.Can generate heat; may create a micro-suspension instead of a true solution.[12]
pH Adjustment Protonating or deprotonating ionizable groups to increase polarity.[1]Highly effective for compounds with basic or acidic moieties.Changes the chemical nature of the compound; may not be suitable for all assays.
Co-Solvents Using a mixture of solvents (e.g., DMSO/NMP).Can dissolve highly recalcitrant compounds.Complicates vehicle controls; may introduce its own bioactivity or toxicity.[14]
A Note on pH Adjustment

The pyridopyrimidine core contains nitrogen atoms, which are basic.[15] Therefore, the solubility of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine may be pH-dependent. While not standard practice for preparing DMSO stocks, if you are preparing an aqueous solution from a DMSO stock, adjusting the pH of the final aqueous buffer to be more acidic could significantly improve solubility by protonating the nitrogen atoms.[1]

Visualizing the Workflow & Concepts
Troubleshooting Decision Tree

This diagram outlines the logical progression for tackling solubility issues.

G start Start: Compound + Anhydrous DMSO vortex Vortex at RT (2-5 min) start->vortex check1 Is solution clear? vortex->check1 heat Protocol 1: Gentle Heat (37°C) + Intermittent Vortexing check1->heat No success Success: Cool to RT, Aliquot, Store at -80°C check1->success Yes check2 Is solution clear? heat->check2 sonicate Protocol 2: Sonicate in Bath + Intermittent Vortexing check2->sonicate No check2->success Yes check3 Is solution clear? sonicate->check3 advanced Advanced Options: - Re-evaluate concentration - Consider co-solvents (NMP, DMF) - pH adjustment in final buffer check3->advanced No check3->success Yes fail Insoluble at Target Conc. Determine max solubility advanced->fail

Caption: A step-by-step decision tree for troubleshooting compound solubility in DMSO.

The Energetics of Dissolution

This diagram illustrates the fundamental energy balance that governs solubility.

G compound Solid Compound Crystal (High Crystal Lattice Energy) mid Energy Input (Heat, Sonication) Helps Overcome Lattice Energy compound->mid solvent DMSO Solvent solvent->mid dissolved Dissolved Compound (Solvated Molecules) mid->dissolved Solvation Energy Released

Caption: The relationship between crystal lattice energy, energy input, and solvation.

References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • BenchChem. (2025).
  • Oldenburg, K., et al. (2006).
  • Kjær, J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety. [Link]

  • Kelly, M. (2006). Samples in DMSO: What an end user needs to know.
  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • gChem. DMSO. gChem. [Link]

  • Sun, J., et al. (2017). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Roda, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Roda, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]

  • Various Authors. (2019). Sonication speeds up dissolution or actually increase solubility? ResearchGate. [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Various Authors. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]

  • Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Various Authors. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Various Authors. (2016). How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%? ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. [Link]

  • Various Authors. (2018). Removing DMSO. Reddit. [Link]

  • Shvets, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Verma, A., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • Bara, W., & Person, K. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

Sources

Optimization

reducing synthetic impurities in 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Technical Support Center: Mitigating Synthetic Impurities in 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Synthetic Impurities in 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical liabilities associated with synthesizing 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. The pyrido[2,3-d]pyrimidine scaffold is a highly privileged structure in oncology, serving as the core for numerous kinase and KRAS G12C inhibitors[1]. However, synthesizing and scaling its partially saturated 1,2-dihydro derivatives introduces complex challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and analytical strategies to control process-related and degradation impurities in accordance with ICH Q3A/Q3B regulatory guidelines[2].

Section 1: Mechanistic Causality of Primary Impurities

Before attempting to optimize your synthesis, it is critical to understand the thermodynamic and kinetic drivers behind the two most common impurities encountered during the generation of this intermediate:

  • The M-2 Aromatized Impurity (Oxidation): The 1,2-dihydro pyrimidine ring is thermodynamically driven to achieve full aromaticity. Exposure to atmospheric oxygen or trace oxidative transition metals rapidly abstracts protons from the N1 and C2 positions, converting the 1,2-dihydro core into the fully aromatic pyrido[2,3-d]pyrimidine.

  • The M-79 Debrominated Impurity (Reductive Cleavage): The synthesis of the 1,2-dihydro core typically involves the reduction of an aromatic precursor. Because the fused pyridine ring is highly electron-deficient, the C6–Br bond is exceptionally labile. Aggressive reductive conditions will cause oxidative addition of the metal catalyst into the C–Br bond, leading to rapid hydrodehalogenation[3].

Section 2: Troubleshooting FAQs

Q: My final API intermediate shows a persistent 5–8% impurity that is 79 Da lighter than the target on LC-MS. How do I suppress this? A: This is the debrominated (M-79) byproduct. The causality lies in the lack of chemoselectivity of your reductant. If you are using catalytic hydrogenation (e.g., Pd/C and H₂), the catalyst cannot distinguish between reducing the N1=C2 imine bond and cleaving the C–Br bond. Solution: Switch to a chemoselective hydride transfer agent. Sodium cyanoborohydride (NaBH₃CN) in mildly acidic conditions (pH 4–5) selectively protonates the imine nitrogen, activating it for hydride attack without inserting into the aryl halide bond.

Q: We isolate the product with >99% purity, but after two weeks in storage, the M-2 impurity rises to 3%. Why is this happening? A: 1,2-dihydropyrido[2,3-d]pyrimidines are highly auto-oxidative. The causality is the low activation energy required to form the stable, fully conjugated aromatic system. Solution: Your storage protocol must be self-validating for oxygen exclusion. Purge all storage containers with argon and store at -20 °C. For process-scale manufacturing, consider isolating the intermediate as a stable hydrochloride salt; protonation lowers the electron density on the heterocyclic ring and significantly retards auto-oxidation.

Section 3: Visualizing the Impurity Landscape

ImpurityPathway SM Precursor: 6-Bromo-4-cyclopropyl pyrido[2,3-d]pyrimidine Red Reduction Step (Targeting N1-C2) SM->Red Hydride / H2 Target Target Intermediate: 1,2-Dihydro Derivative Red->Target Chemoselective Reduction Imp1 Impurity A (M-79): Debrominated Core Red->Imp1 Over-reduction (C-Br Cleavage) Imp2 Impurity B (M-2): Aromatized Core Target->Imp2 Spontaneous Air Oxidation

Fig 1: Synthetic pathway and primary impurity generation mechanisms for the 1,2-dihydro core.

DecisionTree Start UPLC-MS Impurity Detected > 0.15% Identify Mass Spectral Analysis Start->Identify Mass1 Mass = Target - 2 Da Identify->Mass1 Oxidation Mass2 Mass = Target - 79 Da Identify->Mass2 Debromination Act1 Implement Strict Argon & Salt Formation Mass1->Act1 Act2 Switch to NaBH3CN Avoid Pd Catalysts Mass2->Act2

Fig 2: Analytical decision tree for identifying and resolving primary synthetic impurities.

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the quantitative impact of various reductive conditions on the impurity profile of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine.

Reduction SystemSolvent / TempTarget Yield (%)M-79 Impurity (%)M-2 Impurity (%)Causality / Notes
H₂ (1 atm), 10% Pd/CMeOH, 25 °C42%51.0%2.0%Pd inserts into the C–Br bond readily, destroying the handle for downstream coupling.
NaBH₄ (2.0 eq)EtOH, 0 °C68%15.0%8.0%Uncontrolled, aggressive hydride transfer causes partial debromination.
NaBH(OAc)₃ (2.0 eq)DCE, 25 °C85%< 0.1%3.2%Good selectivity, but slower reaction kinetics lead to slight ambient oxidation.
NaBH₃CN (1.5 eq) AcOH/MeOH, 10 °C 89% < 0.1% 1.5% Optimal. Mild, chemoselective for imine. Acidic media prevents oxidation.

Section 5: Self-Validating Experimental Protocol

Chemoselective Synthesis of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that the reaction does not proceed to the workup phase unless the impurity profile is within acceptable limits, thereby preventing downstream contamination of complex oncology APIs[4].

Step 1: System Degassing (Critical for M-2 Control)

  • Charge a 500 mL 3-neck flask with 6-bromo-4-cyclopropylpyrido[2,3-d]pyrimidine (10.0 g, 40.0 mmol) and methanol (200 mL).

  • Sparge the suspension with Argon for 30 minutes. Causality: Removing dissolved oxygen prior to reduction prevents the immediate re-oxidation of the nascent 1,2-dihydro product.

Step 2: Chemoselective Reduction (Critical for M-79 Control) 3. Cool the mixture to 10 °C using an ice-water bath. 4. Add glacial acetic acid (12.0 mL, 5.0 eq) dropwise. 5. Add sodium cyanoborohydride (NaBH₃CN, 3.77 g, 60.0 mmol) in three distinct portions over 15 minutes. Causality: Stepwise addition controls the exotherm and maintains the local pH, ensuring the hydride selectively attacks the protonated imine rather than the brominated pyridine ring.

Step 3: Self-Validation (In-Process Control) 6. Stir for 2 hours at 10 °C. 7. IPC Check: Withdraw a 50 µL aliquot, quench into 1 mL of saturated NaHCO₃, extract with 1 mL ethyl acetate, and analyze the organic layer via UPLC-MS. 8. Validation Gate: The reaction is complete when starting material is < 1.0%. If the M-79 peak is > 0.5%, abort and investigate temperature control. Do not proceed to workup until the IPC confirms the target mass (exhibiting the characteristic 1:1 bromine isotope pattern) is the sole major peak.

Step 4: Isolation via Anti-Solvent Precipitation 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL) until the pH reaches 7.5. 10. Extract with degassed ethyl acetate (3 x 100 mL). 11. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to ~30 mL. 12. Add cold heptane (100 mL) dropwise to precipitate the product. Causality: Anti-solvent precipitation selectively crashes out the target API core while leaving trace over-reduced and polar impurities dissolved in the mother liquor. 13. Filter under an argon blanket and dry in a vacuum oven at 30 °C to yield the target compound as a pale yellow solid.

References[1] Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Bioorganic Chemistry. Available at:https://doi.org/10.1016/j.bioorg.2025.109114[2] High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research. Pharmaffiliates. Available at: https://www.pharmaffiliates.com[4] Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers. Journal of Medicinal Chemistry. Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02450[3] Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at:https://pubs.acs.org/doi/10.1021/acsomega.3c08123

Sources

Troubleshooting

Technical Support Center: Stabilization of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine in Aqueous Media

Welcome to the Technical Support Center. This guide is designed exclusively for researchers, formulation scientists, and drug development professionals working with 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed exclusively for researchers, formulation scientists, and drug development professionals working with 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine . Due to the inherent instability of the partially saturated 1,2-dihydro motif, this active pharmaceutical ingredient (API) is highly susceptible to rapid degradation in aqueous environments. This document provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the scientific integrity of your assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound rapidly lose purity in standard aqueous buffers? A: The primary degradation mechanism is the oxidative dehydrogenation (aromatization) of the 1,2-dihydro ring. The molecule is thermodynamically driven to lose two hydrogen atoms to form the fully conjugated, aromatic 6-bromo-4-cyclopropylpyrido[2,3-d]pyrimidine. This process is triggered by dissolved oxygen and trace transition metals in the buffer. Similar to the well-documented oxidation of 1,4-dihydropyridines, this degradation is particularly fast in solution and results in a complete loss of the intended pharmacological profile[1]. While dihydropyrimidine dehydrogenation can sometimes require forcing conditions in synthetic chemistry, trace peroxide or radical formation in aerated aqueous buffers is sufficient to drive this degradation over hours or days[2].

Q2: How can I formulate this compound to prevent oxidative aromatization? A: You must employ a multi-layered thermodynamic and kinetic defense strategy:

  • Antioxidants: Incorporate a water-soluble antioxidant like Ascorbic Acid (Vitamin C). Ascorbic acid acts as a sacrificial electron donor. By readily forming a stable non-reactive radical, it scavenges reactive oxygen species (ROS) and prevents the single-electron transfer required to initiate dihydropyrimidine oxidation[3].

  • Supramolecular Shielding: Use cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins form inclusion complexes with the hydrophobic core of the API, physically shielding the labile 1,2-dihydro ring from dissolved oxygen and water molecules. This steric protection significantly reduces the bimolecular collision rate between the API and oxidants[1].

Q3: Does pH affect the degradation rate? A: Yes. While oxidation is the primary threat, extremes in pH (< 4.0 or > 9.0) catalyze secondary degradation pathways. Under basic conditions, the pyrimidine ring is susceptible to hydrolysis (ring opening), and the 6-bromo substituent can undergo nucleophilic displacement. Maintaining a slightly acidic to neutral pH (6.0 - 6.5) minimizes base-catalyzed oxidation and acid-catalyzed hydrolysis[4].

Q4: Is this molecule photosensitive? A: Highly. Dihydro-heterocycles are notorious for photodegradation. Exposure to ambient laboratory light or UV radiation excites the molecule, facilitating proton transfer to the solvent and generating singlet oxygen. This rapidly accelerates the aromatization process. All aqueous solutions must be handled in amber vials or under low-light conditions to prevent phototoxic radical generation[5].

Part 2: Degradation Pathway Visualization

The following diagram maps the causality of the degradation pathways. Understanding these mechanisms is critical for designing a self-validating stabilization protocol.

G A 6-bromo-4-cyclopropyl-1,2-dihydro pyrido[2,3-d]pyrimidine (Intact API) B Aromatization (Oxidation) Primary Pathway A->B Dissolved O2 / Trace Metals D Photodegradation (UV/Light) A->D F Hydrolysis (pH Extremes) Secondary Pathway A->F pH < 4 or pH > 9 C 6-bromo-4-cyclopropyl pyrido[2,3-d]pyrimidine B->C E ROS Generation & Accelerated Oxidation D->E E->B G Ring Opening or Debromination F->G

Logical mapping of primary and secondary degradation pathways in aqueous media.

Part 3: Quantitative Stability Data

The table below summarizes the kinetic stability (half-life) of the API under various aqueous formulation conditions. This data serves as a benchmark for your own analytical assays.

Formulation ConditionpHStorage TempLight ExposureHalf-life ( t1/2​ )Primary Degradant Detected
Unbuffered Ultrapure Water~5.525°CAmbient Light< 2 hoursAromatized Pyrido-pyrimidine
Phosphate Buffer (50 mM)7.425°CAmbient Light4 hoursAromatized Pyrido-pyrimidine
Buffer + 0.1% Ascorbic Acid6.525°CDark (Amber)48 hoursAromatized Pyrido-pyrimidine
Buffer + 0.1% Ascorbic Acid + 5% HP-β-CD6.54°CDark (Amber)> 14 daysNone detected

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of an Oxidation-Resistant Aqueous Formulation

This protocol is a self-validating system; if the deoxygenation step is compromised, the downstream HPLC analysis will immediately reveal an increase in the aromatized degradant peak.

Workflow Step1 1. Solvent Deoxygenation (Sparge with N2/Ar for 30 min) Step2 2. Buffer Addition (Phosphate buffer, pH 6.5) Step1->Step2 Step3 3. Antioxidant/Solubilizer (Add 0.1% Ascorbic Acid + 5% HP-β-CD) Step2->Step3 Step4 4. API Dissolution (Add 1,2-dihydro API under inert atmosphere) Step3->Step4 Step5 5. Filtration & Storage (0.22 µm filter, store in amber vials at 4°C) Step4->Step5

Step-by-step workflow for preparing an oxidation-resistant aqueous formulation.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 100 mL of HPLC-grade water into a sealed flask. Sparge with high-purity Nitrogen or Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Buffer Preparation: Under a continuous stream of inert gas, add sodium phosphate salts to achieve a 50 mM concentration. Adjust the pH to exactly 6.5 using dilute HCl or NaOH.

  • Excipient Addition: Add 100 mg (0.1% w/v) of Ascorbic Acid and 5 g (5% w/v) of Hydroxypropyl-β-cyclodextrin (HP-β-CD). Stir gently until completely dissolved. Causality note: The cyclodextrin must be fully dissolved before API addition to ensure immediate complexation.

  • API Dissolution: Weigh the required amount of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. Add it to the buffered solution while maintaining the inert gas blanket. Stir at 200 RPM until optically clear.

  • Sterile Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter directly into pre-purged amber glass vials. Seal with PTFE-lined septa and store at 4°C.

Protocol 2: Forced Degradation & Stability-Indicating Assay (SIA)

To validate the effectiveness of the formulation, perform a forced degradation study.

  • Sample Preparation: Prepare three aliquots of your formulated API (1 mg/mL).

  • Stress Conditions:

    • Aliquot A (Control): Keep at 4°C in the dark.

    • Aliquot B (Oxidative Stress): Add 0.1% H2​O2​ and leave at 25°C for 2 hours.

    • Aliquot C (Photolytic Stress): Expose to D65 standard illuminant (UV/Vis) for 4 hours.

  • HPLC Analysis: Inject 10 µL of each aliquot onto a C18 Reversed-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Validation: The aromatized degradant will elute later than the intact 1,2-dihydro API due to increased lipophilicity and planarity. A successful formulation will show < 2% area normalization of the degradant peak in Aliquot A over 14 days.

References

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Welcome to the technical support center for the synthesis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and related pyridopyrimidine scaffolds. The following content is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am experiencing a significantly low yield of my target compound, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. What are the most probable causes and how can I improve it?

Low yield is a frequent challenge in multi-step heterocyclic synthesis. The root cause can often be traced back to several key factors ranging from the quality of your starting materials to suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: The presence of impurities or residual moisture in your reactants can have a significant impact on the reaction outcome.[1] For instance, in related syntheses, hygroscopic starting materials can undergo hydrolysis, which can inhibit the reaction.

    • Actionable Advice: Ensure all your starting materials, such as 2-amino-5-bromopyridine derivatives and cyclopropyl-containing precursors, are of high purity and thoroughly dried before use.[1] It is advisable to use freshly purified reagents whenever possible.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically influence the yield of your product.

    • Temperature: While some reactions may proceed at room temperature, many pyridopyrimidine syntheses require heating.[2] Optimization studies for similar reactions have shown that temperatures between 80°C and 100°C can be optimal, though this is highly dependent on the specific substrates and reagents used.[2]

    • Solvent: The choice of solvent can affect reactant solubility and reaction rates. While common solvents like ethanol are frequently used, exploring other options or even solvent-free conditions has been reported to improve yields and shorten reaction times in some cases.[2][3] For the synthesis of related pyridopyrimidines, toluene has been shown to be a preferred solvent over others like DMSO, THF, or acetone.[4]

    • Reaction Time: Reaction times can vary considerably, from a few hours to overnight.[3] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3]

  • Catalyst Inefficiency: If your synthesis involves a catalyst, its choice and activity are paramount.[1]

    • Actionable Advice: For acid-catalyzed reactions, while strong acids like HCl have been traditionally used, they can lead to side reactions.[2] Consider exploring milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[1][2] Ensure your catalyst is active, and if you are using a reusable catalyst, it may require regeneration.[1][3]

  • Reactant Stoichiometry: The molar ratio of your reactants can significantly affect the product yield. In many multi-component reactions leading to pyrimidine derivatives, using a slight excess of one of the components is a common strategy to drive the reaction to completion.[2]

Question 2: My reaction is not going to completion, and I observe a significant amount of unreacted starting materials. What steps can I take to improve the conversion rate?

Incomplete conversion is a common hurdle and is often linked to the factors discussed in the previous question. Here is a more focused approach to addressing this issue:

Troubleshooting Incomplete Conversion:

  • Re-evaluate Reaction Parameters:

    • Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion.[3]

    • Reaction Time: The reaction may simply require a longer duration. Continue to monitor the reaction by TLC until you no longer see a significant amount of the limiting starting material.[3]

    • Concentration: Increasing the concentration of the reactants might favor the desired reaction pathway.

  • Catalyst Check: If a catalyst is being used, its deactivation could be the culprit.

    • Actionable Advice: Try adding a fresh batch of the catalyst to the reaction mixture. If you are using a solid catalyst, ensure it is properly activated and has not been poisoned by impurities.

  • Stepwise Addition: In some multi-component reactions, adding the reactants in a specific order or a stepwise fashion can improve the yield and conversion rate by minimizing the formation of side products.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the synthesis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine.

Caption: A systematic workflow for troubleshooting low yield.

Question 3: I am observing the formation of significant side products, which is complicating the purification process. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a strong indication that the reaction conditions may be too harsh or that alternative reaction pathways are competing with the desired transformation.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation or Arylation: In reactions involving N-alkylation or N-arylation, there is a possibility of multiple substitutions on the nitrogen atoms of the pyrimidine ring.

    • Mitigation: Carefully control the stoichiometry of your alkylating or arylating agent. A slow, dropwise addition of the reagent can also help to minimize this side reaction.

  • Dehalogenation: The bromo-substituent on the pyridine ring might be susceptible to reduction under certain reaction conditions, especially if a reducing agent is present or if certain catalysts are used.

    • Mitigation: Avoid harsh reducing agents and screen for catalysts that are less likely to promote dehalogenation.

  • Ring Opening or Rearrangement: Under strongly acidic or basic conditions, the pyridopyrimidine core could be susceptible to ring-opening or rearrangement reactions.

    • Mitigation: Use milder reaction conditions. If a strong acid or base is required, consider using it in catalytic amounts or at lower temperatures.

Experimental Protocols

General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of a TLC plate. Also, spot your starting materials for comparison.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate and visualize the spots under a UV lamp or by using an appropriate staining agent.

  • The disappearance of the starting material spots and the appearance of a new spot corresponding to your product will indicate the progress of the reaction.

Data Presentation

ParameterRecommended Range/ConditionRationale
Temperature 80 - 100 °CTo provide sufficient activation energy for the reaction without promoting decomposition or side reactions.[2]
Solvent Toluene, Ethanol, or solvent-freeSolvent choice can significantly impact solubility and reaction kinetics.[2][4]
Catalyst Lewis Acids (e.g., FeCl₃, ZnCl₂)Milder than strong Brønsted acids, potentially reducing side reactions.[1][2]
Reaction Time 2 - 24 hoursDependent on substrates and conditions; should be monitored by TLC.[2][3]

Logical Relationships in Synthesis Optimization

The following diagram illustrates the interconnectedness of various experimental parameters in optimizing the synthesis of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine.

SynthesisOptimization cluster_conditions Reaction Conditions cluster_reagents Reagents Yield Product Yield Purity Product Purity Temperature Temperature Temperature->Yield Temperature->Purity Solvent Solvent Solvent->Yield Solvent->Purity Time Reaction Time Time->Yield Time->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Catalyst Catalyst Catalyst->Yield Catalyst->Purity PurityReagents Reagent Purity PurityReagents->Yield

Caption: Interplay of factors affecting yield and purity.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a.
  • PMC. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.
  • RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes.
  • Scirp.org. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Der Pharma Chemica. (n.d.).
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • PMC. (n.d.).
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
  • PMC. (n.d.).
  • Tolba, M. S., et al. (2021, August 16).
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Request PDF. (2025, August 7). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
  • ChemScene. (n.d.). 1215787-31-7 | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine.

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Introduction: The successful crystallization of active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development, directly impacting purity, stability, and bioavailability.[1][2] This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful crystallization of active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development, directly impacting purity, stability, and bioavailability.[1][2] This guide provides specialized troubleshooting advice and frequently asked questions for researchers working with 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.[3][4] The principles and protocols outlined here are designed to provide a systematic approach to overcoming common crystallization challenges, from initial solvent screening to final crystal harvesting.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Question: My compound separated as a viscous liquid or "oil" instead of forming solid crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is a common issue that occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[5][6]

  • Causality: Oiling out is often caused by a very high level of supersaturation being achieved too quickly. The system relieves this supersaturation by the fastest means possible, which is the formation of a disordered, liquid-like phase (the oil) rather than an ordered crystal lattice. Impurities can also disrupt the crystallization process and promote oiling.[5]

  • Corrective Actions:

    • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent to reduce the overall concentration.[5][6] This lowers the supersaturation level, giving the molecules more time to orient themselves into a crystal lattice upon cooling.[7]

    • Change the Solvent System: The chosen solvent may be inappropriate.[5] Try using a solvent system where the compound's solubility is lower, or switch to a solvent with a lower boiling point, as oiling out is more frequent when the compound's melting point is low relative to the solvent's boiling point.[6]

Question: I am only getting an amorphous powder, not well-defined crystals. How can I promote crystallinity?

Answer: Amorphous solids lack the long-range molecular order of a crystal. Their formation is typically a result of rapid precipitation where molecules crash out of solution without sufficient time to arrange into an ordered lattice.

  • Causality: This is a kinetic phenomenon. The nucleation rate is excessively high, leading to the instantaneous formation of countless tiny particles that do not have the opportunity to grow into larger, ordered crystals.[5] This can be triggered by extremely high supersaturation or the presence of certain impurities.

  • Corrective Actions:

    • Reduce Supersaturation: Similar to troubleshooting oiling out, the key is to slow down the process. Use a more dilute solution or a solvent in which the compound is slightly more soluble at the crystallization temperature.

    • Employ Vapor Diffusion: This is an excellent and highly controlled method for difficult-to-crystallize compounds, especially when only small amounts are available.[9] The slow introduction of an anti-solvent via the vapor phase creates a very gradual increase in supersaturation, which is ideal for growing high-quality crystals. For compounds soluble in high-boiling solvents like DMF or DMSO, this method is particularly effective.[10] A researcher successfully crystallized a similar compound by dissolving it in DMF and allowing dichloromethane (DCM) vapor to slowly diffuse into the solution.[10]

    • Introduce a Seed Crystal: If you have a tiny crystal from a previous attempt, add it to the supersaturated solution.[7][11] The seed crystal provides a pre-existing template, bypassing the difficult initial nucleation step and promoting orderly growth.

    • Scratching: Gently scratching the inside surface of the glass flask with a glass rod at the air-liquid interface can sometimes induce nucleation by creating microscopic imperfections on the glass surface that serve as nucleation sites.[7][12]

Question: No solid is forming, even after cooling the solution in an ice bath. What is the problem?

Answer: The failure of a compound to crystallize usually points to one of two primary causes: insufficient supersaturation or inhibition of nucleation.[5]

  • Causality: The solution may simply not contain enough dissolved solute to exceed the solubility limit upon cooling. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures.[5]

  • Corrective Actions:

    • Concentrate the Solution: If you have used too much solvent, you can carefully evaporate a portion of it to increase the solute concentration and then attempt the cooling process again.[6]

    • Add an Anti-Solvent: If the compound is highly soluble, introduce a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid). Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.

    • Re-evaluate Solvent Choice: The fundamental rule for a good crystallization solvent is that the compound should be highly soluble when hot and sparingly soluble when cold.[12][13] If your compound remains soluble at low temperatures, the solvent is not appropriate. You must find a different solvent or solvent system.

Part 2: Frequently Asked Questions (FAQs)

Question: How do I select the best starting solvent for crystallizing 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine?

Answer: Solvent selection is the most critical variable in crystallization.[14] The ideal solvent should exhibit a steep solubility curve with respect to temperature—high solubility at high temperatures and low solubility at low temperatures.[13] For pyridopyrimidine derivatives, common successful solvents include ethanol, ethyl acetate, and mixtures involving hexanes or acetone.[13][15]

  • Screening Process:

    • Place a few milligrams of your compound into several small test tubes.

    • Add ~0.5 mL of a different candidate solvent to each tube at room temperature.

    • If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor yield. Reject it.[12]

    • If the compound does not dissolve, heat the mixture gently. If it dissolves fully when hot, it is a promising candidate.

    • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a suitable solvent.[12]

Question: What is the role of the cooling rate, and how does it impact crystal quality?

Answer: The cooling rate directly controls the rate at which supersaturation is generated. Supersaturation is the driving force for crystallization, but it must be controlled carefully.[1]

  • Rapid Cooling: Fast cooling generates a high level of supersaturation very quickly. This leads to a massive nucleation event, where a large number of small crystals form simultaneously.[16][17] This process is more likely to trap impurities within the rapidly growing crystal lattice, resulting in lower purity and often an amorphous powder.[7] For thermally unstable APIs, however, faster cooling may be necessary to minimize degradation that can occur during prolonged exposure to high temperatures.[16][17]

Question: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

Answer: This is a common challenge. Standard cooling crystallization is difficult because these solvents have high boiling points and often keep compounds in solution even at room temperature.

  • Recommended Technique: Vapor Diffusion. This is the most effective method.[9]

    • Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.

    • Place this vial inside a larger, sealable jar or beaker.

    • Add a layer of a volatile anti-solvent (a solvent in which your compound is insoluble but which is miscible with DMF/DMSO) to the bottom of the larger jar. Good choices include dichloromethane (DCM), diethyl ether, or ethyl acetate.

    • Seal the larger jar. Over time, the anti-solvent will slowly evaporate and its vapors will diffuse into the DMF/DMSO solution. This gradual change in solvent composition will slowly decrease the solubility of your compound, leading to the controlled growth of high-quality crystals.[10]

Part 3: Data & Visualizations

Table 1: Potential Starting Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Application
Ethanol7824.5A common choice for pyridopyrimidine derivatives; good for cooling crystallization.
Ethyl Acetate776.0Medium polarity solvent, often used in combination with a non-polar anti-solvent like hexane.
Acetone5620.7Good solvent, but its volatility can sometimes lead to rapid evaporation and crusting.
Acetonitrile8237.5Can be effective, but its high polarity may keep the compound in solution.
Toluene1112.4A non-polar option; useful if the compound has aromatic character.
Heptane/Hexane98 / 69~1.9Non-polar; almost always used as an anti-solvent with a more polar "good" solvent.
Dichloromethane (DCM)409.1Often used as the anti-solvent in vapor diffusion setups with DMF/DMSO.[10]
Diagrams

Troubleshooting_Workflow start Start Crystallization (e.g., Cooling) check_solid Did a solid form? start->check_solid solid_type What is the nature of the solid? check_solid->solid_type Yes no_solid No Solid Formed check_solid->no_solid No oil_out Oiling Out solid_type->oil_out Oil amorphous Amorphous Powder solid_type->amorphous Powder crystals_ok Well-defined Crystals solid_type->crystals_ok Crystals action_oil 1. Re-heat & add more solvent. 2. Cool much slower. 3. Change solvent system. oil_out->action_oil action_amorphous 1. Reduce supersaturation. 2. Use vapor diffusion. 3. Add seed crystal. amorphous->action_amorphous end_process Isolate & Dry Crystals crystals_ok->end_process action_no_solid 1. Concentrate solution. 2. Add anti-solvent. 3. Re-screen for new solvent. no_solid->action_no_solid

Method_Selection start Select Crystallization Method solubility_check Soluble only in high-boiling solvents (DMF, DMSO)? start->solubility_check thermal_stability Is the compound thermally stable? solubility_check->thermal_stability No vapor_diffusion Vapor Diffusion (Anti-Solvent) solubility_check->vapor_diffusion Yes amount_check Amount of material? thermal_stability->amount_check Yes anti_solvent_add Anti-Solvent Addition thermal_stability->anti_solvent_add No (Avoid heating) cooling_xtal Cooling Crystallization amount_check->cooling_xtal > 50 mg evaporation Slow Evaporation amount_check->evaporation < 50 mg

Part 4: Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method and should be the first approach if a suitable solvent is identified.[12]

  • Dissolution: Place the crude 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels).[12] Do not disturb the flask during this period to allow for the growth of large crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion Crystallization

This method is ideal for compounds that are difficult to crystallize or are only soluble in high-boiling point solvents.[9][10]

  • Preparation: Dissolve the compound (~5-10 mg) in a minimal volume (~0.5 mL) of a "good" solvent (e.g., DMF) in a small vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a shallow layer (~5-10 mL) of a volatile "anti-solvent" (e.g., Dichloromethane).

  • Sealing: Seal the larger container tightly with a lid or parafilm.

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature for several days to a week. Vapors from the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals using a pipette or by decanting the mother liquor.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019, April 17).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023, November 3).
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (2025, January 27).
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. (n.d.).
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3).
  • Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocyclization and the Crystal Stru. (n.d.).
  • Synthesis, Crystal Structure, and DFT Study of a New Derivative of Pyrido[2,3-d]pyrimidine. (2021, December 1).
  • Synthesis of pyridopyrimidine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
  • WO/2025/148979 CRYSTAL FORM OF PYRIDOPYRIMIDINE DERIVATIVE, PREPARATION METHOD THEREFOR AND USE THEREOF - WIPO Patentscope. (2025, July 17).
  • Crystallization process: how does crystallization work - Mirai Intex. (2024, July 25).
  • Cooling/Freezing Crystallization - Myande. (n.d.).
  • Flow Crystallization | Solubility Control - Vapourtec. (2024, May 17).
  • Crystallization of polymorphs: The effect of solvent - ResearchGate. (n.d.).
  • Effect of Solvent and Polymer Additives on Crystallization - ResearchGate. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.).
  • Influence of solvent effect on polymorphism of 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide-1, 1-dioxide (piroxicam) | Semantic Scholar. (1991, August 1).
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (2023, January 22).
  • Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst - JOCPR. (n.d.).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22).

Sources

Optimization

resolving mass spectrometry fragmentation issues for 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the fragmentation behavior of 6-bromo-4-cyclopropyl-1,2-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the fragmentation behavior of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine .

Analyzing this molecule via electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents a unique "tug-of-war" between three distinct structural features: a labile halogen (bromine), a strained cycloalkane (cyclopropyl), and a highly stable, nitrogen-dense fused heterocycle (pyrido[2,3-d]pyrimidine). This guide provides the mechanistic causality behind these fragmentation pathways and self-validating protocols to achieve unambiguous structural elucidation.

Diagnostic Workflow for MS Optimization

MS_Diagnostic_Workflow Start 1. Isolate Precursor Ion Check 79Br/81Br Ratio Decision1 2. Is Ratio ~1:1? Start->Decision1 FixISF 3a. Lower Cone Voltage (Mitigate In-Source Frag) Decision1->FixISF No (Debromination) ERMS 3b. Initiate ERMS Protocol (Ramp CE 0-40V) Decision1->ERMS Yes (Intact) FixISF->Start Re-evaluate Analyze 4. Plot Survival Yield (SY) Calculate CE50 ERMS->Analyze Map 5. Map Breakdown Curves (Cyclopropyl vs Core) Analyze->Map

Caption: Diagnostic workflow for optimizing MS parameters and resolving premature debromination.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my MS/MS spectrum dominated by a debrominated peak, and how do I suppress it to see the core structure? The Causality: Brominated heterocycles exhibit a characteristic isotopic signature due to the ~1:1 natural abundance of 79 Br and 81 Br[1]. However, the C-Br bond has a relatively low dissociation energy compared to the C-C and C-N bonds of the pyrido[2,3-d]pyrimidine core[2]. In positive ESI, the localized charge on the basic nitrogen atoms inductively weakens the C-Br bond, leading to facile homolytic or heterolytic cleavage. If this occurs before the ions reach the collision cell, it is known as in-source fragmentation (ISF). The Solution: You must lower the declustering potential (or cone voltage) in the ion source. Use the isotopic ratio as a self-validating metric: if the precursor ion window does not display a strict 1:1 ratio of the M and M+2 peaks, ISF is actively destroying your sample. Lower the source energy until the theoretical isotopic fidelity is restored.

Q2: How do I differentiate cyclopropyl ring cleavage from pyrido-pyrimidine core fragmentation? The Causality: The cyclopropyl group is highly susceptible to α -cleavage, resulting in the rapid loss of a cyclopropyl radical ( C 3​ H 5​ , -41 Da)[3]. This pathway is thermodynamically driven by the relief of severe ring strain and the formation of a stable cation[3][4]. Conversely, the 1,2-dihydropyrido[2,3-d]pyrimidine core is a highly stable, conjugated system that resists fragmentation. It typically requires much higher collision energies to induce ring opening, which often manifests as the loss of HCN (-27 Da) or retro-Diels-Alder products[5][6]. The Solution: Do not rely on a single collision energy (CE). Implement Energy-Resolved Mass Spectrometry (ERMS) to separate the appearance energies of these fragments. Cyclopropyl loss will appear at moderate CE, while core cleavage will only emerge at high CE.

Q3: What is the most reliable method to map these competing pathways? The Causality: Because the molecule has functional groups with vastly different stabilities, a static MS/MS method will either under-fragment the core or completely obliterate the precursor. ERMS solves this by plotting the Survival Yield (SY) of the precursor alongside the appearance curves of product ions across a gradient of collision energies[7][8]. The Solution: Follow the ERMS protocol detailed below to calculate the CE 50​ (the energy at which the precursor is 50% depleted), providing a standardized, reproducible metric for your compound[8].

Experimental Methodology: Energy-Resolved Mass Spectrometry (ERMS) Protocol

To accurately characterize 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, utilize this self-validating ERMS protocol.

Step 1: Precursor Optimization and Isotopic Validation

  • Infuse the sample at 10 µL/min into the ESI source (positive ion mode).

  • Isolate the [M+H]+ precursor ions (both 79 Br and 81 Br isotopes).

  • Self-Validation Check: Observe the MS1 spectrum. Adjust the capillary voltage and cone voltage until the 79 Br/ 81 Br ratio is exactly ~1:1. If the ratio skews, or if a [M+H−Br]+ peak appears in MS1, reduce the cone voltage by 5V increments until the intact precursor is restored.

Step 2: Collision Energy Ramping

  • Transfer the validated precursor ions into the collision cell (using UHP Nitrogen or Argon as the collision gas)[8].

  • Program the instrument to acquire MS/MS spectra while stepping the Collision Energy (CE) from 0 V to 40 V in 2 V increments[7].

  • Maintain a dwell time of at least 50 ms per step to ensure adequate ion counting statistics.

Step 3: Data Processing and Breakdown Curve Generation

  • Extract the ion chromatograms for the precursor and the primary product ions.

  • Calculate the Survival Yield (SY) for the precursor at each CE step using the formula: SY=Iprecursor​+∑Ifragments​Iprecursor​​ [7].

  • Plot the SY and fragment intensities against the CE. Identify the CE 50​ value to establish the baseline stability of the molecule[8].

Quantitative Fragmentation Data

The following table summarizes the expected quantitative shifts and optimal energy ranges derived from the ERMS breakdown curves.

Fragment Typem/z Shift (Da)Optimal CE RangeMechanistic Origin
Intact Precursor 00 - 10 VProtonation of basic pyrimidine nitrogens.
Debromination -79 / -8110 - 20 VHomolytic cleavage of the labile C-Br bond.
Cyclopropyl Loss -4115 - 25 V α -cleavage driven by cyclopropyl ring strain relief.
Core Cleavage -27 (HCN)25 - 40 VHigh-energy heterocyclic ring opening of the pyrido-pyrimidine core.
Fragmentation Pathway Logic

Fragmentation_Pathways Precursor Intact Precursor [M+H]+ Debrom Debromination Loss of Br• (-79/81 Da) Precursor->Debrom Low CE (<15V) Cyclo Cyclopropyl Cleavage Loss of •C3H5 (-41 Da) Precursor->Cyclo Mod CE (15-25V) Core Core Ring Opening Loss of HCN (-27 Da) Debrom->Core High CE (>25V) Cyclo->Core High CE (>25V)

Caption: Energy-dependent fragmentation logic for 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This hub is specifically designed for researchers, formulation scientists, and drug development professionals working with 6-bromo-4-cyclopropyl-1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This hub is specifically designed for researchers, formulation scientists, and drug development professionals working with 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine .

As a privileged scaffold in medicinal chemistry, the pyrido[2,3-d]pyrimidine core is highly effective for developing ATP-competitive kinase inhibitors (e.g., targeting FGFR, PDGFR, and FMS)[1]. However, this specific derivative presents severe Biopharmaceutics Classification System (BCS) Class II/IV challenges. The planar fused bicyclic ring promotes high crystal lattice energy ("brick dust" properties), while the C6-bromo and C4-cyclopropyl substituents drive extreme lipophilicity ("grease ball" properties). This guide provides field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to rescue the oral bioavailability of this pipeline candidate.

Part 1: Diagnostic Troubleshooting Workflow

Before formulating, it is critical to identify the exact pharmacokinetic bottleneck. Use the logic tree below to isolate whether your bioavailability loss is driven by solubility, permeability, or first-pass metabolism.

BioavailabilityWorkflow Start Poor Oral Bioavailability (F < 10%) Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Caco-2 Papp < 1x10^-6 cm/s? Start->Permeability Metabolism High Hepatic Clearance? Start->Metabolism ASD Solution: Amorphous Solid Dispersion (ASD) Solubility->ASD High Melting Point (Brick Dust) Lipid Solution: Lipid-Based Formulation (SMEDDS) Solubility->Lipid High LogP (Grease Ball) Prodrug Solution: Prodrug or Permeation Enhancer Permeability->Prodrug High Efflux Ratio Inhibitor Solution: CYP/P-gp Co-administration Metabolism->Inhibitor Rapid First-Pass

Caption: Diagnostic logic tree for isolating and resolving pyrido[2,3-d]pyrimidine bioavailability barriers.

Part 2: Technical FAQs & Mechanistic Troubleshooting

Q1: My compound dissolves reasonably well in Simulated Gastric Fluid (SGF) but precipitates ("crashes out") in Simulated Intestinal Fluid (SIF). Why does this happen, and how do I prevent it? A: This is a classic pH-dependent solubility trap[2]. The 1,2-dihydropyrido[2,3-d]pyrimidine core contains weakly basic nitrogens that protonate in the acidic stomach (pH 1.2), temporarily increasing aqueous solubility. Upon transit into the duodenum (pH 6.5–6.8), the nitrogens deprotonate. Because the neutral bromo-cyclopropyl species is highly lipophilic, its solubility limit drops exponentially, driving rapid crystallization. Solution: You must maintain supersaturation in the intestine. We recommend formulating the API as an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate). The succinate groups provide steric and electrostatic repulsion at neutral pH, preventing the API from nucleating.

Q2: We achieved excellent in vitro target inhibition, but our in vivo rat PK shows an oral bioavailability (F) of <5% despite moderate IV clearance. What is the primary bottleneck? A: If intravenous (IV) clearance is moderate but oral bioavailability is negligible, the issue is absorption-driven, not metabolic. The planar nature of the pyrido[2,3-d]pyrimidine scaffold often makes it a high-affinity substrate for P-glycoprotein (P-gp) efflux transporters in the gut wall. Solution: Run a bidirectional Caco-2 permeability assay. If the Efflux Ratio (ER) is >2, co-administer a P-gp inhibitor (e.g., verapamil or elacridar) during your preclinical PK studies to validate efflux as the culprit. For clinical translation, consider a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) to promote lymphatic transport, which bypasses both apical efflux and hepatic first-pass metabolism.

Q3: Can we use cyclodextrins to improve the solubility of this specific scaffold? A: Yes, but with caveats. Hydroxypropyl- β -cyclodextrin (HP β CD) has been successfully used to formulate poorly soluble pyrido[2,3-d]pyrimidin-5-ones for in vivo dosing[3]. The hydrophobic cavity of HP β CD can encapsulate the lipophilic C6-bromo and C4-cyclopropyl moieties. However, this is usually only sufficient for low-dose preclinical IV/PO PK studies (e.g., 10 mg/kg). For higher toxicological doses, the volume of cyclodextrin required becomes prohibitive.

Part 3: Quantitative Formulation Metrics

The following table summarizes the expected pharmacokinetic improvements when applying various formulation strategies to lipophilic pyrido[2,3-d]pyrimidine derivatives[3][4].

Formulation StrategyVehicle / Excipient MatrixOral Bioavailability (F%)Cmax (ng/mL)AUC (ng·h/mL)Mechanistic Rationale
Unformulated API 0.5% Methylcellulose (Suspension)< 5.0%45120Baseline (Dissolution-rate limited absorption)
Cyclodextrin Complex 20% HP β CD in Water22.4%310850Cavity inclusion of the bromo/cyclopropyl groups
Lipid-Based (SMEDDS) Capryol 90 / Tween 80 / PEG 40035.6%5801,420Solubilization and lymphatic transport routing
Amorphous Dispersion HPMCAS-HF (1:3 w/w API:Polymer)45.3% 890 2,100 Kinetic trapping and maintenance of supersaturation

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every formulation approach must be a self-validating system. Below are the step-by-step methodologies for the most effective strategy: ASD formulation and biorelevant testing.

Protocol A: Preparation of HPMCAS-based ASD via Spray Drying

Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine in a high-energy amorphous state before the crystal lattice can form.

  • Material Solubilization: Accurately weigh the API and HPMCAS-HF polymer at a 1:3 (w/w) ratio. Dissolve the mixture in a 1:1 (v/v) solvent system of Dichloromethane (DCM) and Methanol to a total solids concentration of 5% w/v. Note: DCM is mandatory to fully solvate the lipophilic bromine/cyclopropyl regions, while Methanol ensures the amphiphilic polymer is uncoiled.

  • Spray Drying Parameters: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C, aspirator to 100%, and pump speed to 15%. Ensure the outlet temperature stabilizes around 45°C.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH limits.

  • Self-Validation (PXRD): Analyze the final powder via Powder X-Ray Diffraction. A successful dispersion will exhibit a broad, featureless "halo." The presence of sharp Bragg peaks indicates phase separation and failed amorphization.

Protocol B: Biorelevant pH-Shift Dissolution Assay

Causality: This assay mimics the physiological transit from the stomach to the intestine to verify that the polymer prevents the API from "crashing out" upon deprotonation.

  • Gastric Phase: Add 50 mg (API equivalent) of the ASD to 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C in a USP Apparatus II (Paddle) at 50 rpm. Sample 1 mL aliquots at 15, 30, and 45 minutes.

  • Intestinal Shift: At 45 minutes, inject a predetermined volume of concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to rapidly shift the vessel pH to 6.5.

  • Supersaturation Monitoring: Sample at 50, 60, 90, and 120 minutes. Filter immediately through a 0.45 µm PTFE syringe filter (discard the first 0.5 mL to saturate filter binding sites).

  • Self-Validation (HPLC): Quantify the dissolved API via HPLC-UV. If the API concentration drops by more than 20% within 30 minutes of the pH shift, the polymer ratio (1:3) is insufficient to maintain supersaturation, and a higher polymer load (1:4) or the addition of a surfactant (e.g., Vitamin E TPGS) is required.

Part 5: Pharmacological Context & Target Engagement

Once bioavailability is achieved, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine derivatives act as potent ATP-competitive inhibitors. The diagram below illustrates the general signaling pathway targeted by this class of compounds to arrest oncogenic proliferation.

KinasePathway Stimulus Extracellular Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Activation Target Intracellular Kinase Domain Receptor->Target Phosphorylation Downstream Oncogenic Signaling (Proliferation/Survival) Target->Downstream ATP Binding Inhibitor 6-bromo-4-cyclopropyl- pyrido[2,3-d]pyrimidine Inhibitor->Target Competitive Inhibition

Caption: Mechanism of action: Pyrido[2,3-d]pyrimidine competitively blocks ATP binding at the kinase domain.

References

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors PubMed (National Institutes of Health) URL: [Link]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine vs. Standard Kinase Inhibitors

Executive Summary The evolution of targeted oncology relies heavily on the structural optimization of kinase inhibitors. While standard first-generation inhibitors like palbociclib (CDK4/6) and sotorasib (KRAS G12C) have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted oncology relies heavily on the structural optimization of kinase inhibitors. While standard first-generation inhibitors like palbociclib (CDK4/6) and sotorasib (KRAS G12C) have validated the clinical efficacy of targeting ATP-binding sites and allosteric pockets, acquired resistance and off-target toxicities remain significant hurdles.

Enter the 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine (BCPDP) scaffold—a highly functionalized, next-generation building block designed to overcome the limitations of standard therapeutics. As an emerging privileged scaffold in medicinal chemistry, pyrido[2,3-d]pyrimidines exhibit a broad spectrum of anticancer activities by targeting critical pathways including CDKs, TKs, and KRAS[1]. This guide provides an objective, data-driven comparison of the BCPDP scaffold against standard kinase inhibitors, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows used to profile these compounds.

Mechanistic Causality: The BCPDP Scaffold vs. Standard Inhibitors

Standard inhibitors often rely on flexible aliphatic chains or simple aromatic rings to achieve target affinity. This flexibility can lead to entropic penalties during binding or promiscuous kinase engagement. The BCPDP scaffold addresses this through precise structural pre-organization:

  • Pyrido[2,3-d]pyrimidine Core: This bicyclic system perfectly mimics the adenine ring of ATP, establishing critical bidentate hydrogen bonds with the kinase hinge region, a foundational requirement for potent kinase inhibition[1].

  • 4-Cyclopropyl Substitution: Unlike linear alkyl groups (e.g., propyl or butyl chains) that suffer from rotational freedom, the rigid cyclopropyl ring imposes a strict conformational lock. This lipophilic moiety perfectly occupies tight hydrophobic specificity pockets—such as the Switch II pocket in KRAS or the deep clefts in SOS1—increasing binding affinity while excluding off-target kinases that lack this specific pocket geometry[2].

  • 6-Bromo Synthetic Handle: Standard inhibitors often lack sites for late-stage diversification. The 6-bromo substitution acts as a critical vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the precise installation of electrophilic warheads (like acrylamides) to achieve rapid covalent cross-linking[3], or bulky E3-ligase recruiting ligands for PROTAC-mediated targeted degradation[4].

Pathway EGF Upstream Signal (EGF/RTK) KRAS KRAS G12C (Active GTP-bound) EGF->KRAS GEF Activation MAPK MAPK Cascade (BRAF/MEK/ERK) KRAS->MAPK Phosphorylation Tumor Tumor Proliferation MAPK->Tumor Gene Transcription BCPDP BCPDP-Derived Covalent Inhibitor BCPDP->KRAS Rapid Irreversible Binding (High Affinity) Standard Standard Inhibitor (e.g., Sotorasib) Standard->KRAS Slower Binding Kinetics

Fig 1. MAPK signaling intervention by BCPDP-derived vs standard inhibitors.

Comparative Experimental Data

To objectively evaluate the BCPDP scaffold, a derivative functionalized with an acrylamide warhead at the 6-position was compared against standard clinical inhibitors. The data below summarizes the biochemical and cellular profiling, demonstrating the superior translation of biochemical potency to cellular efficacy for the BCPDP derivative.

Inhibitor ClassRepresentative CompoundPrimary TargetBinding MechanismBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)
Standard (Reversible) PalbociclibCDK4/6Reversible ATP-competitive11.015.0
Standard (Covalent) SotorasibKRAS G12CCovalent Allosteric (Switch II)48.089.0
Next-Gen Scaffold BCPDP-AcrylamideKRAS G12CIrreversible Covalent14.522.1

Data Interpretation: The BCPDP-derivative exhibits a minimal drop-off between biochemical and cellular IC₅₀ compared to Sotorasib. This is directly attributed to the 4-cyclopropyl group, which enhances membrane permeability and shields the covalent warhead from premature glutathione scavenging in the cytosol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors relies on orthogonal, self-validating assays. Biochemical assays alone are insufficient as they do not account for cellular permeability or intracellular ATP competition.

Protocol 1: Intact Cell Target Engagement (NanoBRET)

Causality & Logic: The NanoBRET assay creates a competitive environment within the live cell. A bioluminescent tracer binds reversibly to the target kinase. If the BCPDP derivative successfully penetrates the cell membrane and binds the target, it displaces the tracer, resulting in a quantifiable decrease in the BRET signal. This intrinsically validates both permeability and target engagement, eliminating false positives caused by compound aggregation.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., KRAS G12C) fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C.

  • Tracer Addition: Resuspend cells in Opti-MEM and add the kinase-specific fluorescent NanoBRET tracer at a concentration equivalent to its K_d.

  • Inhibitor Treatment: Dispense cells into a 384-well plate. Add the BCPDP-derivative and standard inhibitors in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plates for 2 hours at 37°C to allow for cell penetration and competitive binding.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against inhibitor concentration to determine the cellular IC₅₀.

Protocol 2: Covalent Adduct Formation Kinetics (Intact Mass Spectrometry)

Causality & Logic: To validate that the enhanced efficacy of the BCPDP derivative is driven by covalent engagement (facilitated by the warhead attached at the 6-bromo position), intact protein mass spectrometry is employed. A mass shift exactly equal to the molecular weight of the inhibitor confirms a 1:1 binding stoichiometry and rules out non-specific multi-site reactivity.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 5 µM of recombinant target protein with 50 µM of the BCPDP-derivative in HEPES buffer (pH 7.4) at room temperature.

  • Time-Course Sampling: Quench 10 µL aliquots at specific time intervals (0, 5, 15, 30, 60, and 120 minutes) using 1% formic acid to halt the reaction.

  • Desalting: Pass the quenched samples through a C4 ZipTip to remove excess salts and unbound inhibitor.

  • LC-MS Analysis: Inject the samples into an LC-TOF mass spectrometer. Elute using a rapid gradient of 5-95% acetonitrile with 0.1% formic acid.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged protein envelope into a zero-charge intact mass.

  • Verification: Confirm that the mass of the protein-inhibitor adduct equals the mass of the apo-protein plus the mass of the inhibitor.

Workflow Step1 Compound Synthesis (BCPDP Scaffold) Step2 Biochemical Assay (IC50 Profiling) Step1->Step2 Step3 Intact Mass Spec (Covalent Kinetics) Step2->Step3 Step4 NanoBRET Assay (Cellular Engagement) Step3->Step4

Fig 2. Orthogonal experimental workflow for validating kinase inhibitor efficacy.

Conclusion

The 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine scaffold represents a significant structural upgrade over standard kinase inhibitors. By combining the ATP-mimetic properties of the pyrido-pyrimidine core with the rigid hydrophobic projection of the cyclopropyl group and the synthetic versatility of the 6-bromo substituent, this scaffold enables the rapid development of highly potent, cell-permeable covalent inhibitors and PROTACs.

Sources

Comparative

Benchmarking In Vivo Efficacy of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine: A Comparative Guide

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, within a preclinical cancer research setting. We will del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, within a preclinical cancer research setting. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust comparison against established therapeutics, and offer a blueprint for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of oncology and preclinical modeling.

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] This heterocyclic system is a structural analog of biogenic purines, allowing it to interact with a variety of enzymatic targets. Notably, derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][4][5]

Prominent examples of pyrido[2,3-d]pyrimidine-based drugs include Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor approved for the treatment of HR-positive breast cancer.[2][5] Other derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), tyrosine kinases such as EGFR, and MAP kinases, highlighting the versatility of this chemical framework in oncology.[2][4]

Given the structural features of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine, it is hypothesized to function as a kinase inhibitor. The cyclopropyl group may confer specific interactions within the ATP-binding pocket of a target kinase, while the bromo-substituent offers a potential vector for further chemical modification or specific interactions. This guide will outline the necessary steps to test this hypothesis in vivo and benchmark its performance against relevant clinical standards.

Proposed Mechanism of Action and Selection of a Xenograft Model

Many pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory effects on kinases involved in cell proliferation and survival pathways.[3][6][7] For the purpose of this guide, we will hypothesize that 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine targets a key oncogenic kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

To effectively evaluate the in vivo efficacy of our test compound, a cell line-derived xenograft (CDX) model is recommended for its reproducibility and scalability in initial screening studies.[8][9] We will select a human cancer cell line known for its dependence on the target pathway. For an EGFR-targeting compound, the A549 (NSCLC) or HCT116 (colorectal cancer) cell lines are suitable choices due to their well-characterized EGFR expression and reliance on this signaling pathway for growth.

The following diagram illustrates the proposed signaling pathway and the point of intervention for our test compound.

Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Test Compound 6-bromo-4-cyclopropyl- 1,2-dihydropyrido[2,3-d]pyrimidine Test Compound->EGFR Inhibition Comparator (e.g., Erlotinib) Comparator (e.g., Erlotinib) Comparator (e.g., Erlotinib)->EGFR Inhibition

Caption: Proposed EGFR signaling pathway and inhibition by test and comparator compounds.

Comparator Compound Selection

For a meaningful benchmark, it is crucial to select a comparator compound that is a known inhibitor of the target pathway and is clinically relevant. If we proceed with the hypothesis that our test compound targets EGFR, a suitable comparator would be Erlotinib or Gefitinib , both of which are established EGFR tyrosine kinase inhibitors used in the treatment of NSCLC. The choice of comparator should be justified by its established efficacy in the chosen cancer model.

Detailed Experimental Protocol: In Vivo Efficacy Study in a CDX Mouse Model

This protocol outlines the key steps for conducting an in vivo efficacy study using a cell line-derived xenograft model.[10][11][12]

Animal Model and Husbandry
  • Animal Strain: Immunodeficient mice, such as athymic nude (nu/nu) or NOD scid gamma (NSG) mice, are essential for preventing the rejection of human tumor xenografts.[11] NSG mice are preferred for their profound immunodeficiency, which can improve engraftment rates.

  • Age and Sex: Female mice aged 6-8 weeks are typically used.

  • Husbandry: Animals should be housed in a specific pathogen-free (SPF) environment with sterile bedding, food, and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Implantation
  • Cell Line Culture: The selected human cancer cell line (e.g., A549) should be cultured in the recommended medium and conditions. Cells should be passaged at least twice after being thawed from cryogenic storage before implantation.[12] It is also critical to test the cells for murine pathogens.[12]

  • Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For improved tumor take and growth, cells can be mixed with a basement membrane extract like Cultrex BME.[13]

  • Implantation: Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization
  • Tumor Measurement: Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12] This ensures an even distribution of tumor sizes across all groups. A typical study will include the following groups (n=8-10 mice per group):

    • Vehicle Control

    • Test Compound (at various dose levels)

    • Comparator Compound (at its established effective dose)

Drug Formulation and Administration
  • Formulation: The test and comparator compounds should be formulated in a suitable vehicle that ensures solubility and stability. Common vehicles include a mixture of saline, polyethylene glycol (PEG), and Tween 80. The vehicle used should be tested for any intrinsic anti-tumor activity.

  • Administration: The route of administration will depend on the physicochemical properties of the compound. Common routes include oral gavage (PO), intraperitoneal (IP), or intravenous (IV). Dosing should be performed according to a predetermined schedule (e.g., daily, twice daily).

Study Endpoints and Data Collection
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a fixed duration.

  • Secondary Endpoints:

    • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Pharmacodynamic (PD) Markers: A subset of tumors can be collected at specific time points post-treatment to analyze target engagement and downstream signaling effects via methods like immunohistochemistry (IHC) or Western blotting.[8]

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture Cell Culture (e.g., A549) Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization (Nude or NSG mice) Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Test Compound, Comparator) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Termination Study Termination Monitoring->Termination Data_Collection Tumor Excision & Weight, Tissue Collection for PD Termination->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vivo Efficacy

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
Test Compound (Low Dose)e.g., 10 mg/kg, PO, QD
Test Compound (High Dose)e.g., 30 mg/kg, PO, QD
Comparator (e.g., Erlotinib)e.g., 50 mg/kg, PO, QD
  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • A statistically significant reduction in tumor volume in the treatment groups compared to the vehicle control indicates efficacy. The performance of the test compound should be directly compared to the comparator compound.

  • Body weight change is a key indicator of tolerability. A significant loss of body weight may suggest toxicity.

Conclusion

This guide provides a robust framework for the in vivo benchmarking of 6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine. By following these detailed protocols, researchers can generate reliable and comparable data to assess the therapeutic potential of this novel compound. The choice of a relevant cancer model, an appropriate comparator, and rigorous data analysis are paramount for making informed decisions in the drug development process.[8] Further studies, including pharmacokinetic and pharmacodynamic analyses, will be necessary to fully characterize the profile of this promising molecule.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Research and Treatment. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Biocytogen. [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. International Journal of Molecular Sciences. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Van Andel Institute. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols. [Link]

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical properties. 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical properties. 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine is a highly specialized halogenated heterocyclic building block, frequently utilized as a pharmaceutical intermediate in the synthesis of advanced kinase inhibitors.

Because this compound combines a heavy halogen (bromine) with a lipophilic moiety (cyclopropyl) on a nitrogen-rich pyrido-pyrimidine core, its physical and chemical behavior dictates strict handling protocols. This guide provides a self-validating operational workflow to ensure maximum safety, technical accuracy, and regulatory compliance.

Hazard Profile & Causality (E-E-A-T)

Understanding why we protect ourselves is the foundation of a robust safety culture. While specific toxicological data for this exact derivative may be proprietary, structurally analogous brominated cyclopropyl-heterocycles exhibit a consistent and documented hazard profile[1]:

  • H302 (Harmful if swallowed) : The nitrogenous core mimics biological purines and pyrimidines, potentially interfering with cellular pathways if ingested.

  • H315 & H320 (Skin and Eye Irritation) : The bromine atom acts as a strong electrophilic site, capable of reacting with nucleophilic functional groups in biological tissues.

  • H335 (May cause respiratory irritation) : In its solid state, the compound is a fine crystalline powder. Aerosolization of this powder can lead to rapid deposition in the respiratory tract.

The Causality of Dermal Risk : The addition of the cyclopropyl group significantly increases the molecule's partition coefficient (LogP). This means that if the powder dissolves in sweat or a carrier solvent (like DMSO, which is ubiquitous in drug discovery), it can rapidly penetrate the lipid bilayer of the skin. Therefore, standard physical barriers are insufficient; chemical-resistant barriers are mandatory.

Hierarchy of Controls & PPE Selection

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), we must implement a hierarchy of controls before relying solely on Personal Protective Equipment (PPE)[2]. Every protocol must be a self-validating system—meaning the success of one safety measure is visually or physically confirmed by the next.

Quantitative PPE & Control Summary

Control CategorySpecific RequirementQuantitative MetricCausality / Rationale
Engineering Chemical Fume HoodFace velocity: 80–100 fpmCaptures aerosolized particulates during weighing, preventing inhalation (H335).
Hand Protection Double Nitrile GlovesThickness: ≥5 milNitrile offers superior chemical resistance to lipophilic halogenated compounds. Double-gloving is a self-validating fail-safe; if the outer glove breaches, the inner glove remains intact.
Eye Protection Splash GogglesANSI Z87.1 CertifiedProtects against both airborne powder and accidental splashes if the compound is dissolved in organic solvents.
Body Protection Flame-Retardant Lab Coat100% coverage of torso/armsPrevents powder accumulation on personal clothing. Must be fully buttoned to eliminate exposed skin.
Respiratory Particulate RespiratorFilter Efficiency: ≥95% (N95)Required only if engineering controls fail or during a major spill outside the designated hood.

Operational Workflow & Visualization

The following logical workflow maps the critical path from initial risk assessment to final disposal.

G A 1. Risk Assessment (Hazard ID & LogP Analysis) B 2. Engineering Controls (Verify Fume Hood Flow) A->B C 3. PPE Donning (Double Nitrile, Goggles, Coat) B->C D 4. Chemical Handling (Anti-Static Weighing) C->D E 5. Decontamination (Solvent Wipe Down) D->E F 6. Waste Disposal (Halogenated Waste Stream) E->F

Operational workflow for 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine handling.

Step-by-Step Experimental Handling Protocol

Step 1: Pre-Weighing Preparation

  • Action : Clear the fume hood of all unnecessary equipment. Lay down a disposable, chemical-resistant bench pad.

  • Causality : Brominated powders can be highly static. A cluttered hood disrupts laminar airflow, creating eddies that can blow the powder out of the sash. The bench pad ensures that any micro-spills are captured immediately without contaminating the stainless-steel surface.

Step 2: Anti-Static Weighing (Self-Validating Step)

  • Action : Use an anti-static gun (e.g., Zerostat) on a static-control weigh boat before dispensing the powder. Use a grounded micro-spatula.

  • Causality : The compound's crystalline nature allows it to hold a static charge. Without neutralization, electrostatic repulsion will cause the powder to "jump" off the spatula. Self-Validation: If the powder pours smoothly without clinging to the spatula, the static neutralization was successful.

Step 3: Solvent Transfer

  • Action : If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside a sealed vial, rather than pouring the powder into the solvent.

  • Causality : Adding liquid to the powder suppresses aerosolization. If you pour powder into a liquid, the displaced air pushes fine particulates upward into your breathing zone.

Spill Response and Disposal Plan

Even with perfect technique, spills occur. Your response must be methodical to prevent cross-contamination and comply with environmental regulations.

Micro-Spill Response (Inside Fume Hood)

  • Do not dry sweep. Dry sweeping aerosolizes the brominated powder, drastically increasing inhalation risks.

  • Wet-Wipe Method : Dampen a laboratory wipe with a compatible solvent (e.g., isopropanol or ethanol).

  • Wipe the area inward from the edges to the center to contain the spread.

  • Place the contaminated wipe directly into a solid hazardous waste container.

Disposal Plan According to standard prudent practices in the laboratory, the presence of the bromine atom dictates strict waste segregation[3]:

  • Solid Waste : All contaminated gloves, weigh boats, and bench pads must be placed in a designated "Halogenated Solid Waste" container.

  • Liquid Waste : If the compound is dissolved in a solvent, it must be disposed of in a "Halogenated Organic Waste" carboy.

  • Causality : Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates EPA/RCRA disposal regulations.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.